5-Ethoxy-1H-indazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-ethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOULLTESKBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622091 | |
| Record name | 5-Ethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-35-7 | |
| Record name | 5-Ethoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Ethoxy-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole
Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in drug discovery, understanding its physicochemical properties is paramount for its application in the development of novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to equip researchers and drug development professionals with a practical framework for characterization.
Introduction to this compound
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is considered a bioisostere of indole and is a core component of numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence highlights the scaffold's favorable interactions with biological targets.
This compound (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH₂CH₃) group at the 5-position of the indazole core. This substitution is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility and stability, which are critical factors for both laboratory and industrial applications.[1]
Core Physicochemical Properties
The following section details the known and predicted . It is critical to note that while properties such as molecular formula and weight are definitive, others like melting point, solubility, pKa, and LogP are estimations based on the properties of related indazole derivatives and general chemical principles. These predicted values serve as a baseline for experimental verification.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 518990-35-7 | [1][6] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | Predicted: 100-130 °C | Based on melting points of similar substituted indazoles. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C.[5] Experimental verification is required. |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The aromatic core confers low aqueous solubility. The ethoxy group may slightly improve solubility over unsubstituted indazole.[1] Expected to be soluble in dilute acid and base via salt formation. |
| pKa (Acidity) | Predicted: 13-15 | The N-H proton on the pyrazole ring is the primary acidic site. The parent 1H-indazole has a pKa of ~14. The electron-donating ethoxy group is expected to slightly increase this value (decrease acidity). |
| pKa (Basicity) | Predicted: 1-2 | The pyridine-like nitrogen (N2) is the basic center. The parent 1H-indazole has a pKa of 1.22 for its conjugate acid. The ethoxy group's mild electron-donating effect may slightly increase basicity. |
| LogP (Lipophilicity) | Predicted: 2.0 - 2.5 | The XLogP3-AA value for the isomeric 5-Ethoxy-1-methyl-1H-benzimidazole is 1.8.[7] Given the similar structure, a value in this range is a reasonable starting point. The positive value indicates that the compound is more soluble in a lipid phase than in an aqueous phase. |
Experimental Protocols for Physicochemical Characterization
For any newly synthesized batch or commercial sample of this compound, empirical determination of its properties is essential. The following protocols describe standard, reliable methods for characterizing its solubility, lipophilicity, and acidity/basicity.
Solubility Profile Determination
Rationale: A qualitative solubility assessment provides crucial information about a compound's polarity and the presence of ionizable functional groups. This is a foundational step for designing purification, formulation, and biological assay protocols. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions.[8]
Methodology:
-
Preparation: Label five small test tubes. Add ~10 mg of this compound to each.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for 60 seconds. Observe if the solid dissolves completely.[9][10]
-
Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCl) to the second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic functional group (the N2 nitrogen).
-
Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional group (the N-H proton).
-
Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate (NaHCO₃) to the fourth tube.[9] Shake and observe. Solubility in NaHCO₃ suggests a relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak acids and are not expected to dissolve in NaHCO₃.
-
Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g., methanol or DMSO). Shake and observe.
Caption: Workflow for qualitative solubility testing.
Lipophilicity (LogP) Determination via Shake-Flask Method
Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, though time-consuming, is the universally recognized gold standard for LogP determination.[12][13] It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10 mL of the compound's stock solution.
-
Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle centrifugation may be required.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Shake-Flask method for LogP determination.
pKa Determination via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.[14]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout the titration.
-
Titration for Acidic pKa (N-H):
-
Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
-
Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
-
Titration for Basic pKa (N2):
-
Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the acid titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve), where the concentrations of the protonated and deprotonated species are equal.[14]
-
Anticipated Spectroscopic Features
For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR:
-
Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.1 ppm (2H, -OCH₂-).
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the benzene ring.
-
Indazole N-H: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Approximately nine distinct signals are expected.
-
Ethoxy Group: Two signals around δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-).
-
Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbon attached to the ethoxy group (C5) will be significantly shielded.
-
-
IR Spectroscopy:
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm⁻¹.
-
C=C/C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region characteristic of the aromatic rings.
-
Conclusion
This compound represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data on its physicochemical properties are not widely published, this guide establishes a robust predictive baseline and provides the necessary experimental framework for its complete characterization. The determination of solubility, pKa, and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this compound in drug discovery and materials science, enabling rational design and optimization for future applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 518990-35-7 [amp.chemicalbook.com]
- 7. 5-Ethoxy-1-methyl-1H-benzimidazole | C10H12N2O | CID 761904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to Elucidating the Mechanism of Action of 5-Ethoxy-1H-indazole: A Framework for Target Identification and Validation
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] While many complex indazole derivatives have been extensively studied, the fundamental mechanism of action for simpler analogues such as 5-Ethoxy-1H-indazole remains to be fully elucidated. This technical guide presents a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. By leveraging established knowledge of the broader indazole class, we propose potential biological targets and provide detailed, field-proven experimental protocols for hypothesis testing and validation. This document is designed not as a static review, but as a dynamic, self-validating roadmap for discovery, integrating causality behind experimental choices with robust methodologies to ensure scientific integrity.
Introduction: The Indazole Scaffold and the Question of this compound's Bioactivity
Indazole-containing compounds are prominent heterocyclic structures in drug discovery, recognized for their diverse pharmacological properties.[1][3] Marketed drugs such as Pazopanib and Entrectinib, both kinase inhibitors, feature the indazole core, highlighting its significance in oncology.[3] The biological activity of indazole derivatives is often attributed to their ability to act as bioisosteres of indoles, engaging in key hydrogen bonding and hydrophobic interactions with various enzymatic targets.[5]
The specific compound, this compound, is a relatively simple derivative. The ethoxy substitution at the 5-position is of particular interest, as modifications at this position on the indazole ring have been shown to influence potency and selectivity for various targets.[6] Given the lack of direct studies on this compound, this guide will propose and explore three primary, plausible mechanisms of action based on the activities of structurally related compounds:
-
Hypothesis 1: Inhibition of Protein Kinases , particularly Fibroblast Growth Factor Receptors (FGFRs).
-
Hypothesis 2: Modulation of Monoamine Oxidase B (MAO-B) .
-
Hypothesis 3: General Cytotoxic or Anti-proliferative Effects via unknown mechanisms.
This guide will provide the strategic and methodological tools to systematically test these hypotheses.
Proposed Mechanism 1: Kinase Inhibition - Targeting the FGFR Family
The inhibition of protein kinases is a well-established mechanism for indazole derivatives.[1][2][7] Specifically, compounds bearing a 5-alkoxy-1H-indazole moiety have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer.[1][7]
Rationale for Investigating FGFR Inhibition
FGFR signaling is crucial in cell proliferation, differentiation, and angiogenesis.[7] The indazole nucleus can effectively mimic the hinge-binding motifs of ATP, leading to competitive inhibition.[4] We hypothesize that this compound may act as a fragment or a scaffold that can occupy the ATP-binding pocket of FGFRs.
Experimental Workflow for FGFR Target Validation
The following workflow is designed to ascertain if this compound directly inhibits FGFRs and their downstream signaling pathways.
Caption: Experimental workflow for validating FGFR inhibition.
Detailed Experimental Protocols
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR isoforms.
-
Materials: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes; a suitable substrate (e.g., poly(Glu, Tyr) 4:1); ATP; this compound; kinase assay buffer; ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound, and the recombinant FGFR enzyme.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Objective: To assess the effect of this compound on the phosphorylation of FGFR and its downstream effectors in a cellular context.
-
Materials: FGFR-amplified cancer cell line (e.g., NCI-H1581); cell culture medium; FGF ligand; this compound; lysis buffer; primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH); HRP-conjugated secondary antibodies; ECL substrate.
-
Procedure:
-
Seed NCI-H1581 cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with FGF ligand for 15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Proposed Mechanism 2: Monoamine Oxidase B (MAO-B) Inhibition
Indazole- and indole-5-carboxamides have been identified as highly potent and selective reversible inhibitors of MAO-B.[8] MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.
Rationale for Investigating MAO-B Inhibition
The 5-substituted indazole scaffold in this compound shares structural similarities with known MAO-B inhibitors.[8] It is plausible that this compound could fit into the active site of MAO-B, disrupting its catalytic activity.
Experimental Workflow for MAO-B Target Validation
Caption: Workflow for validating and characterizing MAO-B inhibition.
Detailed Experimental Protocol
-
Objective: To measure the inhibitory activity of this compound against human MAO-B and assess its selectivity over MAO-A.
-
Materials: Recombinant human MAO-A and MAO-B; MAO substrate (e.g., benzylamine for MAO-B); MAO-Glo™ Assay kit; this compound.
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In separate wells of a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and the test compound.
-
Incubate for 15 minutes at room temperature.
-
Add the MAO substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes and measure luminescence.
-
-
Data Analysis: Calculate the percent inhibition for both MAO-A and MAO-B and determine the IC50 values to assess potency and selectivity.
General Anti-proliferative and Cytotoxicity Screening
It is crucial to assess the broader effects of this compound on cell viability to identify potential cytotoxic mechanisms that may be independent of specific targets like FGFR or MAO-B.
Experimental Protocol: MTT Assay for Cell Viability
-
Objective: To evaluate the effect of this compound on the metabolic activity and proliferation of various human cancer cell lines.
-
Materials: A panel of human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[4]; cell culture media; this compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
Data Summary and Interpretation
To facilitate a clear interpretation of the experimental outcomes, all quantitative data should be systematically tabulated.
Table 1: Summary of In Vitro Potency and Cellular Activity
| Assay Type | Target/Cell Line | Parameter | Result (e.g., IC50 in µM) |
| Kinase Assay | FGFR1 | IC50 | |
| Kinase Assay | FGFR2 | IC50 | |
| Kinase Assay | FGFR3 | IC50 | |
| Kinase Assay | FGFR4 | IC50 | |
| MAO Assay | MAO-A | IC50 | |
| MAO Assay | MAO-B | IC50 | |
| Cell Viability | A549 | IC50 | |
| Cell Viability | K562 | IC50 | |
| Cell Viability | PC-3 | IC50 | |
| Cell Viability | Hep-G2 | IC50 |
Conclusion and Future Directions
This guide provides a structured and hypothesis-driven approach to unraveling the mechanism of action of this compound. By systematically executing the outlined biochemical and cell-based assays, researchers can efficiently identify and validate its primary biological targets. Positive results in any of these pathways would warrant further investigation, including in vivo efficacy studies in relevant animal models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced proteomics or transcriptomics to uncover novel targets or off-target effects. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough understanding of its simpler derivatives is fundamental to unlocking its full potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery and historical development of 1H-indazole derivatives. From their initial synthesis in the 19th century to their current status as a privileged scaffold in medicinal chemistry, we will trace the evolution of their synthesis, structural elucidation, and diverse applications.
Part 1: The Genesis of Indazole Chemistry: Foundational Discoveries
The journey into the world of indazoles began in the late 19th century, a period of immense progress in organic chemistry. The initial synthesis of the indazole core structure is attributed to the seminal work of German chemist Emil Fischer.
The Fischer Indazole Synthesis (1883)
Emil Fischer's pioneering work in 1883 marked the first documented synthesis of an indazole derivative. This acid-catalyzed cyclization of o-hydrazinobenzaldehyde laid the groundwork for future explorations into this heterocyclic system. While groundbreaking, this method was limited in its scope and often resulted in a mixture of isomers.
Conceptual Workflow of the Fischer Indazole Synthesis
Caption: Conceptual flow of the Fischer Indazole Synthesis.
Early Synthetic Expansions and Structural Debates
Following Fischer's discovery, other chemists began to explore alternative routes to the indazole nucleus. The Jacobson synthesis (1893) and the Davis-Beirut reaction (1902) provided new, albeit often harsh, methods for constructing the indazole ring. A significant challenge during this era was the definitive structural elucidation of these new compounds. The exact tautomeric form—whether the hydrogen atom resided on the N1 or N2 position of the pyrazole ring—was a subject of considerable debate until the advent of modern spectroscopic techniques provided conclusive evidence for the predominance of the 1H-indazole tautomer.
Part 2: The Evolution of Synthetic Methodologies
The 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of 1H-indazole derivatives, driven by the demand for more efficient, versatile, and regioselective methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, revolutionized the synthesis of functionalized 1H-indazoles. These methods offer mild reaction conditions, broad functional group tolerance, and precise control over the position of substitution.
Table 1: Comparison of Key Modern Synthetic Methods for 1H-Indazoles
| Synthetic Method | Key Reactants | Catalyst System | Key Advantages |
| Suzuki Coupling | Indazole-halide/triflate + Boronic acid/ester | Pd catalyst + Base | Wide availability of boronic acids, excellent functional group tolerance. |
| Heck Coupling | Indazole-halide/triflate + Alkene | Pd catalyst + Base | Forms C-C bonds with alkenes, useful for vinyl-substituted indazoles. |
| Buchwald-Hartwig Amination | Indazole-halide/triflate + Amine | Pd catalyst + Base + Ligand | Efficient formation of N-aryl and N-alkyl indazoles. |
| C-H Activation | Indazole + Coupling Partner | Transition metal catalyst (e.g., Pd, Rh, Ru) | Atom-economical, avoids pre-functionalization of the indazole core. |
Detailed Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation of 1H-Indazole
This protocol describes a general procedure for the synthesis of a 3-aryl-1H-indazole, a common structural motif in many biologically active molecules.
Objective: To synthesize 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.
Materials:
-
3-iodo-1H-indazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenyl-1H-indazole.
Justification of Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected to prevent catalyst deactivation.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.
Part 3: The Ascendance of 1H-Indazoles in Drug Discovery
The unique physicochemical properties of the 1H-indazole scaffold, including its ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged structure" in medicinal chemistry. This has led to the development of numerous drugs and clinical candidates across a wide range of therapeutic areas.
Key Therapeutic Applications
1H-indazole derivatives have demonstrated significant therapeutic potential, particularly in oncology, inflammation, and neuroscience.
-
Oncology: A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It functions by inhibiting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor growth and angiogenesis.
-
Anti-inflammatory and Analgesic: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used for the relief of pain and inflammation.
-
Antiemetic: Granisetron is a serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.
Signaling Pathway: Mechanism of Action of Pazopanib
Caption: Pazopanib inhibits VEGFR autophosphorylation.
Part 4: Future Outlook and Emerging Frontiers
The historical journey of 1H-indazole derivatives is a testament to their enduring importance in chemical science. Current research continues to push the boundaries, with a focus on:
-
Novel Synthetic Methodologies: The development of more sustainable and atom-economical synthetic routes, such as C-H activation, remains a key area of investigation.
-
Expanded Therapeutic Applications: The exploration of 1H-indazoles in new therapeutic areas, including neurodegenerative and infectious diseases, is an active field of research.
-
Materials Science: The unique photophysical properties of certain indazole derivatives are being harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
The rich history and versatile nature of the 1H-indazole scaffold ensure its continued prominence in both academic research and industrial applications for the foreseeable future.
5-Ethoxy-1H-indazole CAS number and chemical identifiers
An In-Depth Technical Guide to 5-Ethoxy-1H-indazole
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties, synthesis, and applications. The document synthesizes field-proven insights with established scientific principles to serve as a practical resource.
Introduction: The Indazole Scaffold in Modern Science
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] These bicyclic heterocyclic compounds, consisting of a fused benzene and pyrazole ring, are largely synthetic in origin and exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] this compound, a specific derivative, serves as a crucial building block in the synthesis of complex therapeutic agents, leveraging its unique electronic and structural characteristics to interact effectively with biological targets.[3] This guide will explore the core chemical identifiers, synthetic pathways, key applications, and safety protocols associated with this versatile compound.
PART 1: Core Chemical and Physical Profile
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.
Chemical Identifiers
The following table summarizes the key identifiers for this compound, ensuring accurate documentation and material sourcing.
| Identifier | Value | Source |
| CAS Number | 518990-35-7 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| PubChem CID | 22055966 | [3] |
| MDL Number | MFCD08059262 | [3] |
Physicochemical Properties
These properties are critical for determining appropriate handling, storage, and application conditions.
| Property | Value | Source |
| Appearance | Brown solid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C, in a dry area | [3][5] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of indazole derivatives is a well-established field in organic chemistry. While multiple routes exist, a common and reliable method involves the diazotization and subsequent cyclization of a substituted aniline precursor.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound starts from 4-ethoxy-2-methylaniline. The choice of this precursor is causal: the positions of the ethoxy and methyl groups on the aniline ring directly dictate the final substitution pattern of the indazole product after cyclization.
The workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative methodology adapted from established procedures for analogous compounds, such as 5-Methoxy-1H-indazole.[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxy-2-methylaniline in glacial acetic acid. The solution is cooled to 0-5 °C in an ice-water bath.
-
Causality: Acetic acid serves as both the solvent and the acidic medium required for the formation of nitrous acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction.
-
Causality: Sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the primary amine group of the aniline to form the diazonium salt.
-
-
Cyclization: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period, then allowed to warm to room temperature. The intramolecular cyclization occurs, forming the indazole ring.
-
Causality: The warming provides the activation energy needed for the diazonium group to react with the adjacent methyl group's activated C-H bond, leading to ring closure and formation of the thermodynamically stable 1H-indazole tautomer.[2]
-
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Final Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.[6]
-
Self-Validation: The purity of the final compound must be confirmed by HPLC and its identity verified through spectroscopic methods (NMR, MS) as described in Part 4.
-
PART 3: Applications in Research and Drug Discovery
This compound is primarily utilized as a versatile building block for constructing more complex, biologically active molecules.[3] Its structure is amenable to functionalization at several positions, allowing for the systematic exploration of chemical space in drug discovery programs.
Scaffold for Kinase Inhibitors
A prominent application of the indazole core is in the development of kinase inhibitors for oncology.[1] For instance, derivatives of 5-substituted-1H-indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in various cancers.[2][7]
The drug design process often follows a fragment-based or structure-guided approach, where the this compound core provides a stable anchor to orient other functional groups for optimal binding to the target enzyme's active site.
Caption: Role of this compound as a scaffold in a drug discovery workflow.
Broader Research Applications
Beyond oncology, this compound and its derivatives are explored in:
-
Neuroscience: Investigating the effects of indazole derivatives on neurological pathways related to conditions like anxiety and depression.[3]
-
Material Science: Incorporation into polymers to enhance properties such as thermal stability.[3]
-
Biochemical Assays: Used to study enzyme activities and molecular interactions, providing insights into fundamental biochemical processes.[3]
PART 4: Spectroscopic Characterization (Predictive Analysis)
Confirming the structure of a synthesized compound is paramount. Based on the known structure of this compound, the following spectral data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring. - Ethoxy Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons. - N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an acidic proton. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). - Ethoxy Group: Two signals in the aliphatic region, one for the -OCH₂- carbon (~64 ppm) and one for the -CH₃ carbon (~15 ppm). |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong absorption around 1240 cm⁻¹ for the aryl ether linkage. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound. |
PART 5: Safety, Handling, and Storage
Proper laboratory practice is essential when working with any chemical intermediate. The following guidelines are based on safety data sheets for structurally related indazole compounds.[5][8][9]
Hazard Identification and PPE
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use.[5]
-
Eye Protection: Use safety glasses with side-shields or goggles.[5]
-
Skin and Body Protection: A lab coat or complete suit protecting against chemicals is required.[5]
-
Respiratory Protection: In case of dust formation, use a particle respirator (e.g., P95 or P1 type).[5]
-
First Aid and Emergency Procedures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[5] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under recommended conditions (0-8 °C) to ensure stability.[3]
Conclusion
This compound stands out as a valuable and versatile heterocyclic intermediate. Its well-defined chemical properties, accessible synthetic routes, and proven utility as a scaffold for high-value molecules, particularly in kinase inhibitor development, underscore its importance in modern chemical and pharmaceutical research. Adherence to rigorous synthetic, analytical, and safety protocols is essential for harnessing its full potential in the laboratory and beyond.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 518990-35-7 [amp.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 5-Ethoxy-1H-indazole as a Versatile Building Block in Organic Synthesis
Foreword: The Strategic Value of the Indazole Scaffold in Modern Synthesis
The indazole nucleus, a bioisostere of indole, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3] Compounds incorporating the indazole core are found in a range of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][4]
Within the diverse family of indazole derivatives, those bearing an alkoxy substituent at the 5-position are of particular strategic importance. This functionalization provides a critical handle to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also serving as a key vector for further molecular elaboration. This guide focuses specifically on 5-ethoxy-1H-indazole , a versatile and increasingly important building block for researchers, medicinal chemists, and drug development professionals. Herein, we provide a comprehensive overview of its synthesis, key reactivity patterns, and proven applications, grounded in mechanistic insights and detailed experimental protocols.
Core Attributes of this compound
Physicochemical Properties
This compound is a crystalline solid at room temperature. The presence of the ethoxy group at the C5 position subtly influences the electronic nature of the bicyclic system compared to its unsubstituted parent. It increases the electron density of the benzene ring, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group also provides a handle to improve solubility in organic solvents, a practical advantage in many synthetic applications.
Spectroscopic Characterization
-
¹H NMR: The proton on the indazole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region (typically >10 ppm), a characteristic feature of N-H protons in heteroaromatic systems. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The ethoxy group will present as a characteristic quartet (CH₂) and triplet (CH₃).
-
¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms of the indazole core and the two carbons of the ethoxy group. The carbon atom C5, directly attached to the oxygen, will be significantly shifted downfield.
-
IR Spectroscopy: Key vibrational bands will include a broad N-H stretch around 3100-3300 cm⁻¹ and C-O stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.
Synthesis of the this compound Core
The most common and industrially scalable methods for constructing the indazole ring system involve the diazotization of a suitably substituted aniline, followed by intramolecular cyclization. The following protocol is adapted from established procedures for the synthesis of the analogous 5-methoxy-1H-indazole.
Proposed Synthetic Workflow
The synthesis commences with 4-ethoxy-2-methylaniline, which undergoes diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
4-Ethoxy-2-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Ammonia solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Acetylation: In a two-necked flask equipped with a thermometer, slowly add 4-ethoxy-2-methylaniline to a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic.
-
Nitrosation: Cool the resulting mixture in an ice bath. Introduce a stream of nitrous gases (generated from the reaction of sodium nitrite with acid) at a controlled rate, maintaining a low temperature.
-
Cyclization/Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it in a water bath (around 50-60°C) until the evolution of nitrogen gas ceases. This indicates the formation of the indazole ring.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Extract with dilute hydrochloric acid.
-
Precipitation: Treat the combined acidic extracts with an excess of ammonia solution to precipitate the crude this compound.
-
Purification: Collect the solid by filtration, wash with water, and dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Key Synthetic Transformations of this compound
The true value of this compound lies in its utility as a versatile scaffold for further functionalization. The two nitrogen atoms and the carbon positions of the heterocyclic ring are all potential sites for modification.
Regioselective N-Alkylation: The N1 vs. N2 Challenge
A critical consideration in the functionalization of 1H-indazoles is the regioselectivity of N-alkylation, as substitution can occur at either the N1 or N2 position, leading to different regioisomers with distinct biological activities.[5] The outcome of this reaction is highly dependent on the choice of base and solvent, a classic example of kinetic versus thermodynamic control.[6][7]
-
Causality Behind Experimental Choices:
-
N1-Alkylation (Thermodynamic Product): Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the N1-alkylated product.[6][7] The rationale is that the sodium cation coordinates to the indazolide anion, and the resulting complex is more stable when the sodium is at the less sterically hindered N1 position. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6]
-
N2-Alkylation (Kinetic Product): Conditions employing a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers, or in some cases, favor the N2 isomer.[5] The formation of the N2-substituted product is often considered the kinetically favored pathway.
-
Caption: Control of regioselectivity in N-alkylation.
Detailed Protocol for N1-Selective Alkylation:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., ethyl bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
| Reaction | Base | Solvent | Typical Outcome | Reference |
| N-Alkylation | NaH | THF | Predominantly N1-isomer | [6][7] |
| N-Alkylation | K₂CO₃/Cs₂CO₃ | DMF | Mixture of N1/N2 or predominantly N2 | [5] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole core, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. To utilize these reactions, a halogen (typically Br or I) is often required on the indazole ring. This can be introduced at various positions (e.g., C3, C4, C6) through standard halogenation procedures.
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by coupling an organoboron species with an organohalide.[2][8] This reaction is widely used to introduce aryl or heteroaryl substituents onto the indazole scaffold, a common strategy in the synthesis of kinase inhibitors.[9]
-
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for these types of couplings due to their stability and ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[8] An inorganic base, such as potassium carbonate, is required to activate the boronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling (Representative):
-
Setup: In a reaction vessel, combine the halo-5-ethoxy-1H-indazole (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (typically 2-5 mol%).
-
Solvent and Degassing: Add a mixture of solvents, commonly 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Catalyst | Base | Solvent System | Typical Yields | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | [2][8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Moderate to Good | [8] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the facile creation of arylamines.[10][11] This reaction is particularly valuable in medicinal chemistry for linking the indazole core to various amine-containing fragments.
-
Causality Behind Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[12] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active nucleophile.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination (Representative):
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add the halo-5-ethoxy-1H-indazole and the desired primary or secondary amine.
-
Solvent: Add an anhydrous solvent, such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Application | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Arylation of primary/secondary amines | [12][13] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Arylation of primary amines | [10] |
Applications in Drug Discovery: The Kinase Inhibitor Landscape
The this compound scaffold is a key component in the design of potent and selective kinase inhibitors. The ethoxy group can occupy a specific pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the molecule. Numerous patents claim 5-substituted indazole derivatives for the inhibition of a wide range of kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAKs), highlighting the therapeutic potential of this scaffold in oncology and inflammatory diseases.[14]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with its predictable reactivity in key transformations such as regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, makes it an attractive starting point for the synthesis of complex molecular architectures. The proven importance of the indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that this compound will continue to be a molecule of significant interest to researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to effectively harness the synthetic potential of this important heterocyclic core.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
5-Ethoxy-1H-indazole and Its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold
The 1H-indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets.[1][3] Unlike its indole bioisostere, the indazole ring system is relatively rare in nature, making it a compelling starting point for novel synthetic compounds with diverse pharmacological activities.[1][3] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant isomer in most synthetic and biological contexts.[1][3]
Derivatives of 1H-indazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the antiemetic granisetron and the kinase inhibitor axitinib.[1][4] The 5-position of the indazole ring is a particularly attractive point for substitution, allowing for the modulation of a compound's physicochemical and pharmacological properties. This guide focuses on 5-Ethoxy-1H-indazole and its analogs, exploring their synthesis, chemical characteristics, and potential as therapeutic agents.
Synthesis of this compound and Its Analogs
Proposed Synthetic Pathway for this compound
This proposed synthesis begins with the commercially available 4-ethoxy-2-methylaniline. The key steps involve the formation of a diazonium salt and its subsequent intramolecular cyclization to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from 5-Methoxy-1H-indazole Synthesis)
Materials:
-
4-Ethoxy-2-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Chloroform
-
Saturated aqueous Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Diazotization:
-
Under ice-water bath conditions, slowly add a solution of sodium nitrite in water to a solution of 4-ethoxy-2-methylaniline in glacial acetic acid.
-
Strictly control the temperature to not exceed 25°C during the addition.
-
Continuously stir the reaction mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
After the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/methanol) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Diazotization: The use of sodium nitrite in an acidic medium (acetic acid) is a classic method for converting a primary aromatic amine to a diazonium salt, which is the key reactive intermediate for the subsequent cyclization.
-
Temperature Control: Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.
-
Intramolecular Cyclization: The in-situ formed diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to the formation of the pyrazole ring of the indazole system.
-
Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound are expected to be similar to other alkoxy-substituted indazoles. The ethoxy group at the 5-position will influence its polarity, solubility, and potential for hydrogen bonding.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| XLogP3 | ~2.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Expected Spectroscopic Data:
Based on the known spectroscopic data of analogous compounds, the following characteristic signals are expected for this compound:
-
¹H NMR:
-
A triplet and a quartet in the upfield region corresponding to the ethyl protons of the ethoxy group.
-
Aromatic protons on the benzene ring, with characteristic splitting patterns influenced by the substitution.
-
A broad singlet for the N-H proton of the indazole ring.
-
-
¹³C NMR:
-
Aliphatic signals for the ethoxy group carbons.
-
Aromatic signals for the carbons of the indazole core.
-
-
IR Spectroscopy:
-
Characteristic N-H stretching vibrations.
-
C-O stretching vibrations for the ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
Biological Activities and Therapeutic Potential of this compound Analogs
While the specific biological activity of this compound has not been extensively reported, the broader class of 5-alkoxy-1H-indazole analogs has shown significant promise in various therapeutic areas. The indazole scaffold is a known "hinge-binder" for many kinases, making it a valuable core for the development of kinase inhibitors.
Kinase Inhibition: A Promising Avenue
A notable example is a series of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, which have been identified as potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] One of the lead compounds from this series, featuring a complex ether linkage at the 5-position that includes an ethoxy moiety, exhibited impressive inhibitory activity against FGFR1-4 in the nanomolar range.[3] This highlights the potential of the this compound scaffold as a starting point for the design of novel kinase inhibitors for oncology applications.
Caption: Proposed mechanism of action for this compound analogs as kinase inhibitors.
Other Potential Therapeutic Applications
Given the wide range of biological activities reported for indazole derivatives, this compound and its analogs could also be explored for other therapeutic applications, including:
-
Anti-inflammatory Activity: Many indazole derivatives have shown potent anti-inflammatory effects.[1][3]
-
Antimicrobial Activity: The indazole nucleus is present in compounds with antibacterial and antifungal properties.[1]
-
Serotonin Receptor Modulation: Indazole-based compounds have been investigated as ligands for serotonin receptors, suggesting potential applications in neurological disorders.[6]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis, adaptable from established protocols for analogous compounds, makes it an accessible starting point for medicinal chemistry campaigns. The demonstrated potent activity of a complex this compound analog as a pan-FGFR inhibitor strongly suggests that simpler analogs also warrant investigation as kinase inhibitors.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity across a panel of relevant targets, particularly protein kinases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with diverse substitutions at other positions of the indazole ring, will be crucial for optimizing potency and selectivity. The insights gained from such studies could pave the way for the development of novel and effective drugs for the treatment of cancer and other diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Indazole Derivatives
Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The indazole, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid structure, synthetic accessibility, and capacity for crucial hydrogen bonding interactions have solidified its role in designing a multitude of biologically active compounds.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4]
The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and most studied isomer in biological contexts.[3] The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are kinase inhibitors used in cancer therapy, while Bendazac and Benzydamine are established non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] This guide provides an in-depth technical overview of the primary biological activities of novel indazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation.
I. Anticancer Activity: Targeting Dysregulated Kinase Signaling
The proliferation of cancer cells is often driven by aberrant signaling pathways controlled by protein kinases. The indazole nucleus serves as an excellent ATP-competitive pharmacophore, effectively blocking the ATP-binding site of various kinases and thereby inhibiting their function.[1][6] This has made kinase inhibition a primary mechanism for the anticancer effects of indazole derivatives.[5][7]
A. Mechanism of Action: Kinase Inhibition
Indazole-based compounds have been developed to target a range of kinases critical for tumor growth, angiogenesis, and metastasis.[7] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases.[2][8] By inhibiting these kinases, the derivatives disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to reduced cell proliferation, induction of apoptosis, and suppression of angiogenesis.[9][10] For example, the FDA-approved drug Entrectinib is a potent inhibitor of ALK.[2]
Below is a diagram illustrating the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR signaling pathway.
Caption: Inhibition of VEGFR signaling by a novel indazole derivative.
B. Data Summary: In Vitro Antiproliferative Activity
The antiproliferative effects of novel indazole derivatives are commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 93 | Pyrrolopyridinyl | H | HL-60 | 0.0083 | [2] |
| 93 | Pyrrolopyridinyl | H | HCT116 | 0.0013 | [2] |
| 97 | (details in ref) | (details in ref) | SK-MEL-3 | 1.12 | [2] |
| 2f | (details in ref) | Phenyl-based | 4T1 (Breast) | 0.23 - 1.15 | [7][9] |
| 13j | (details in ref) | (details in ref) | A549 (Lung) | 0.010 | [11] |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[12] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13]
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in serum-free medium. The final concentration of the solvent (typically DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[14] Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls: vehicle control (DMSO only), negative control (untreated cells), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., cell-culture grade DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
II. Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key factor in many diseases. The anti-inflammatory properties of several indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[16][17] Commercially available drugs like Bendazac exemplify the success of this scaffold in treating inflammation.[2]
A. Mechanism of Action: COX-2 Inhibition
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed at sites of inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[19] Many indazole derivatives show significant and selective inhibitory activity against COX-2.[16][20]
B. Data Summary: In Vitro COX-2 Inhibition
The inhibitory potency (IC₅₀) and selectivity for COX-2 over COX-1 are critical parameters for evaluating novel anti-inflammatory indazole derivatives.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indazole | 23.42 | >50 | >2.1 | [16] |
| 5-Aminoindazole | 12.32 | >50 | >4.1 | [16] |
| Compound 18 | (not specified) | (not specified) | (Selective) | [20] |
| Compound 23 | (not specified) | (not specified) | (Selective) | [20] |
C. Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2.[18][21] The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[18]
Protocol Steps:
-
Reagent Preparation: Prepare all reagents as specified by a commercial kit (e.g., from Cayman Chemical or Sigma-Aldrich). This includes the assay buffer, COX probe, cofactor, and recombinant COX-2 enzyme.
-
Compound Preparation: Dissolve test indazole derivatives in DMSO to prepare stock solutions. Create a serial dilution in assay buffer. Celecoxib or another known COX-2 inhibitor should be used as a positive control.[18]
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
75 µL COX Assay Buffer
-
10 µL of the test compound dilution or control
-
1 µL COX Probe solution
-
2 µL COX Cofactor working solution
-
1 µL recombinant human COX-2 enzyme
-
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of arachidonic acid substrate solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics in a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[18] Readings should be taken every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
III. Antimicrobial Activity: A Renewed Avenue for Indazole Scaffolds
With the rise of multi-drug resistant (MDR) pathogens, the discovery of new antimicrobial agents is a critical area of research. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them valuable lead structures for the development of novel anti-infective drugs.[22][23]
A. Mechanism of Action
The antimicrobial mechanisms of indazoles are diverse. Some derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[20][24] Others are thought to inhibit lanosterol-14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[3]
Caption: General workflow for antimicrobial evaluation of indazole derivatives.
B. Data Summary: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25] It is the gold standard for quantifying the potency of new antimicrobial compounds.
| Compound ID | Organism | Strain Type | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | MDR | 64 - 128 | [22] |
| Compound 5 | S. epidermidis | Clinical Isolate | 64 - 128 | [22] |
| Compound 1d | E. coli | - | (Potent activity) | [3][26] |
| Compound 1d | B. subtilis | - | (Potent activity) | [3][26] |
| Compound 68 | C. albicans | - | 75 µM | [3] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents against bacteria.[25][27]
Protocol Steps:
-
Antimicrobial Preparation: Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate liquid growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[25][28] Each well will contain 50 or 100 µL of a specific drug concentration.
-
Inoculum Preparation: Select several isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28][29] Dilute this standardized suspension in the broth medium to achieve the final target inoculum density (typically 5 x 10⁵ CFU/mL in the well).[28]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[25][30] The final volume in each well should be 100 or 200 µL.
-
Controls: It is critical to include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no drug, to ensure the bacteria are viable.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay.[25]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the indazole derivative in which there is no visible growth.[25]
IV. Neuroprotective Activities
Several indazole derivatives have shown potential in the context of neurodegenerative diseases. A key mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity is elevated in conditions like Parkinson's disease. One study reported a novel indazole derivative as a selective human MAO-B inhibitor with an IC50 value of 52 nM.[3] Other derivatives have been developed as JNK3 inhibitors, which are being investigated for their neuroprotective effects, with one compound showing an IC50 value of 0.005 µM.[3]
V. Conclusion and Future Directions
The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, serving as the foundation for drugs targeting a wide range of diseases.[31][32] The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities continues to yield potent and selective lead compounds.[2][33] Future research will likely focus on several key areas:
-
Novel Target Identification: Expanding the application of the indazole scaffold to new biological targets beyond kinases and COX enzymes.
-
Structure-Based Design: Utilizing computational tools and structural biology to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[34]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the indazole core with other pharmacophores to achieve multi-target activity, potentially overcoming drug resistance.[5]
The continued exploration of novel indazole derivatives holds immense promise for the development of innovative therapies to address significant unmet medical needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. journal.hep.com.cn [journal.hep.com.cn]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 29. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 30. rr-asia.woah.org [rr-asia.woah.org]
- 31. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. discovery.researcher.life [discovery.researcher.life]
- 34. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The 5-Ethoxy-1H-Indazole Scaffold: A Privileged Substructure for Kinase Inhibitor Drug Discovery
Introduction: The Rise of the Indazole Nucleus in Medicinal Chemistry
The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and structural rigidity, coupled with its ability to engage in various non-covalent interactions, make it an ideal foundation for the design of potent and selective therapeutic agents.[1] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Within this versatile chemical family, the 5-alkoxy-1H-indazole series, and specifically 5-ethoxy-1H-indazole, has garnered significant attention as a key building block for a new generation of targeted cancer therapies. This application note will provide an in-depth guide to the synthesis, biological application, and experimental protocols associated with this compound derivatives, with a particular focus on their role as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
The Strategic Importance of the 5-Ethoxy Group
The seemingly subtle ethoxy modification at the 5-position of the indazole ring is a deliberate design element that can significantly influence a molecule's physicochemical and pharmacokinetic properties. Compared to its more common methoxy counterpart, the ethoxy group can:
-
Enhance Lipophilicity: The additional ethyl group increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Modulate Metabolic Stability: The ethoxy group may alter the molecule's susceptibility to metabolic enzymes, potentially leading to a more favorable pharmacokinetic profile.
-
Fine-Tune Target Engagement: The size and orientation of the ethoxy group can influence the molecule's binding affinity and selectivity for its biological target by establishing specific hydrophobic interactions within the active site.
Application in Oncology: Targeting Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cell growth, differentiation, and angiogenesis. However, aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in a variety of human cancers, including lung, breast, gastric, and bladder cancers.[3][4] This makes FGFRs a compelling target for therapeutic intervention.
Derivatives of this compound have been successfully developed as potent pan-FGFR inhibitors.[3][4] These molecules typically occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor cell proliferation and survival.[5]
Below is a diagram illustrating the general mechanism of action for this compound-based FGFR inhibitors.
Caption: Mechanism of FGFR Inhibition by this compound Derivatives.
Synthesis of this compound Derivatives: A General Protocol
While the direct synthesis of the parent this compound is not extensively detailed in the literature, its derivatives are typically synthesized through multi-step sequences. A common strategy involves the construction of the indazole core from appropriately substituted anilines, followed by functionalization at the 3-position and etherification at the 5-position.
Below is a generalized, illustrative protocol for the synthesis of a 3-substituted-5-ethoxy-1H-indazole derivative, inspired by published methodologies for similar compounds.[3][6]
Protocol: Synthesis of a 3-Substituted-5-Ethoxy-1H-Indazole Derivative
Step 1: Synthesis of the Indazole Core (e.g., via Diazotization and Cyclization)
-
Starting Material: Begin with a suitably substituted aniline, for example, 4-ethoxy-2-methylaniline.
-
Diazotization: Dissolve the aniline in an acidic solution (e.g., aqueous HCl or acetic acid) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. Stir for 30-60 minutes.
-
Cyclization: The resulting diazonium salt will undergo intramolecular cyclization to form the this compound. The reaction may require gentle warming to proceed to completion.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel.
Step 2: Functionalization at the 3-Position (e.g., Suzuki Coupling)
-
Halogenation: The indazole core from Step 1 can be halogenated at the 3-position, for example, using N-bromosuccinimide (NBS) to yield 3-bromo-5-ethoxy-1H-indazole.
-
Suzuki Coupling: To a solution of the 3-bromo-5-ethoxy-1H-indazole in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography to yield the 3-substituted-5-ethoxy-1H-indazole.
Step 3: N-Alkylation/Arylation (if required)
-
The nitrogen at the 1-position can be further functionalized using standard alkylation or arylation conditions (e.g., reaction with an alkyl halide or aryl boronic acid in the presence of a suitable base and/or catalyst).
Caption: Generalized Synthetic Workflow for this compound Derivatives.
Biological Evaluation Protocols
The biological activity of novel this compound derivatives as FGFR inhibitors can be assessed using a combination of in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX, or a phosphotyrosine-specific antibody).[7][8]
-
384-well microplates.
-
-
Procedure:
-
Add the assay buffer, recombinant FGFR enzyme, and the test compound at various concentrations to the wells of the microplate.
-
Incubate for a short period to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent and a plate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the compounds on the proliferation of cancer cell lines that are known to have aberrant FGFR signaling.
-
Reagents and Materials:
-
Cancer cell lines with FGFR amplification or mutations (e.g., NCI-H1581, SNU-16).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the cell viability using a microplate reader (absorbance or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Inhibitory Activity of a Representative Compound
The following table summarizes the in vitro and cellular activity of a representative this compound derivative, (R)-21c, as a pan-FGFR inhibitor.[3]
| Target | Assay Type | IC50 / GI50 (nM) |
| FGFR1 | In vitro Kinase Assay | 0.9 |
| FGFR2 | In vitro Kinase Assay | 2.0 |
| FGFR3 | In vitro Kinase Assay | 2.0 |
| FGFR4 | In vitro Kinase Assay | 6.1 |
| NCI-H1581 (FGFR1-amplified) | Cell Proliferation | 10.0 |
| SNU-16 (FGFR2-amplified) | Cell Proliferation | 3.0 |
Data extracted from Duan et al., J. Med. Chem. 2016, 59, 14, 6690–6708.[3]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable component in the design of potent and selective kinase inhibitors, particularly for the FGFR family. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a framework for the synthesis and evaluation of novel this compound derivatives. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as exploring the potential of this scaffold against other kinase targets implicated in human diseases.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Investigation of 5-Ethoxy-1H-indazole in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indazole Scaffold in Neuroscience
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] In the realm of neuroscience, indazole derivatives have garnered significant attention for their potential to modulate key pathological processes underlying various neurological and psychiatric disorders.[2] Members of this chemical class have been successfully developed as therapeutics, such as Granisetron, a selective serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][3]
The therapeutic promise of indazoles in neuroscience stems from their ability to interact with a range of neurologically relevant targets. Notably, specific indazole-containing molecules have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme central to the metabolism of dopamine and implicated in the pathophysiology of Parkinson's disease.[4][5][6][7] Furthermore, the indazole core is present in ligands for various serotonin receptors, highlighting its potential in treating mood disorders and other psychiatric conditions.[8] The structural versatility of the indazole ring system also allows for the development of compounds with neuroprotective and anti-inflammatory properties, offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.[2][9][10]
This document provides a comprehensive guide for the initial neuropharmacological investigation of 5-Ethoxy-1H-indazole , a specific derivative of the indazole family. While direct research on this particular compound is not extensively documented in publicly available literature, its structural similarity to other neurologically active indazoles suggests it is a compelling candidate for screening and development. These application notes and protocols are designed to provide a robust framework for elucidating the potential of this compound in neuroscience research, from initial target screening to preliminary functional characterization.
Proposed Mechanism of Action and Therapeutic Rationale
Based on the established pharmacology of structurally related indazole compounds, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Monoamine Oxidase B (MAO-B) Inhibition: The indazole scaffold is a key feature of several potent and selective MAO-B inhibitors.[4][5][6][7] Inhibition of MAO-B increases the bioavailability of dopamine in the brain, a primary therapeutic strategy in the management of Parkinson's disease.[11][12] The ethoxy group at the 5-position of the indazole ring may confer desirable lipophilicity for blood-brain barrier penetration and favorable interactions within the active site of MAO-B.
-
Serotonin Receptor (5-HTR) Modulation: The indazole nucleus is a known pharmacophore for serotonin receptors, particularly the 5-HT3 subtype.[1][3] Modulation of serotonin receptors is a cornerstone of treatment for depression, anxiety, and other mood disorders.[13] this compound may act as an agonist or antagonist at one or more of the 14 known serotonin receptor subtypes, warranting a comprehensive screening approach.
-
Anti-Neuroinflammatory Activity: Neuroinflammation is a critical component in the progression of many neurodegenerative diseases.[14] Some indazole derivatives have demonstrated the ability to suppress pro-inflammatory pathways in the central nervous system.[9] Investigating the effect of this compound on inflammatory markers in relevant cell models is a crucial step in characterizing its neuroprotective potential.
The following sections provide detailed protocols for a tiered approach to investigating these potential mechanisms of action for this compound.
Tier 1: Primary In Vitro Screening
The initial phase of investigation focuses on determining if this compound interacts with high-priority molecular targets.
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound for human recombinant MAO-B.[5]
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the deamination of a substrate (e.g., p-tyramine) by MAO-B. The H₂O₂ is detected using a sensitive fluorescent probe.
Materials:
-
Human recombinant MAO-B (from baculovirus-infected insect cells)
-
p-Tyramine (substrate)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
This compound (test compound)
-
Selegiline (positive control, selective MAO-B inhibitor)[]
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a dilution series for selegiline.
-
Reaction Mixture Preparation: Prepare a working solution of Amplex® Red and HRP in assay buffer according to the manufacturer's instructions.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
20 µL of assay buffer (for total activity) or reference/test compound at various concentrations.
-
20 µL of MAO-B enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of the p-tyramine substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (DMSO vehicle).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A |
| This compound | MAO-B | To be determined | To be determined |
| Selegiline (Control) | MAO-B | ~10 | >100-fold |
| Reference Indazole 1 | MAO-B | 0.386[4] | >25,000-fold |
| Reference Indazole 2 | MAO-B | 1.59[4] | >6,000-fold |
Table 1: Example data table for summarizing MAO-B inhibition results.
Diagram of MAO-B Inhibition Workflow:
Caption: Workflow for in vitro MAO-B inhibition assay.
Protocol 2: Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT3)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT3 receptor.[16]
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Cell membrane preparation from the above cell line.
-
Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 antagonist.
-
Unlabeled Ligand (for non-specific binding): A high concentration of a known 5-HT3 antagonist (e.g., Ondansetron).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]
-
96-well microplates and filter mats (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Setup: In each well of the 96-well plate, add the following:
-
25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound at various concentrations.
-
25 µL of radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Allow the filter mats to dry, then add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a one-site competition curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Serotonin Receptor Binding Pathway:
Caption: Competitive binding at the 5-HT3 receptor.
Tier 2: Cell-Based Functional and Neuroprotection Assays
If promising activity is observed in Tier 1, the next step is to evaluate the functional consequences of target engagement in a cellular context.
Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect a neuronal cell line (e.g., SH-SY5Y) from a neurotoxin that induces oxidative stress, such as MPP⁺ (a mitochondrial complex I inhibitor).[18]
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
MPP⁺ iodide (neurotoxin).
-
This compound.
-
MTT or similar cell viability reagent.
-
96-well clear cell culture plates.
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 2 hours.
-
Toxin Exposure: Add MPP⁺ to the wells (final concentration typically 1-2 mM) and incubate for 24 hours. Include control wells (vehicle only) and MPP⁺-only wells.
-
Cell Viability Assessment:
-
Remove the medium and add fresh medium containing MTT reagent.
-
Incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Calculate the percent cell viability for each treatment condition.
-
Determine the concentration of this compound that provides significant protection against MPP⁺-induced toxicity.
-
Protocol 4: Anti-Neuroinflammatory Assay in Microglia
This protocol measures the ability of this compound to suppress the release of pro-inflammatory mediators (e.g., nitric oxide, TNF-α) from activated microglial cells.
Materials:
-
BV-2 or primary microglial cell line.
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound.
-
Griess Reagent for nitric oxide (NO) measurement.
-
ELISA kit for TNF-α quantification.
Procedure:
-
Cell Plating: Seed microglial cells in a 96-well plate.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement:
-
Use the collected supernatant and perform an ELISA for TNF-α following the kit protocol.
-
-
Data Analysis:
-
Calculate the percent reduction in NO and TNF-α production for each concentration of the test compound compared to the LPS-only control.
-
Tier 3: Preliminary In Vivo Pharmacological Evaluation
Promising candidates from in vitro and cell-based assays can be advanced to preliminary in vivo studies to assess their behavioral effects.
Protocol 5: Rodent Behavioral Models
The choice of behavioral model will depend on the findings from the in vitro screening.
-
If MAO-B inhibition is confirmed:
-
MPTP-Induced Parkinson's Disease Model: Assess the ability of this compound to rescue motor deficits (e.g., using the rotarod or pole test) and protect dopaminergic neurons in mice treated with the neurotoxin MPTP.[11]
-
-
If 5-HT receptor activity is confirmed:
-
Forced Swim Test or Tail Suspension Test: These models are used to screen for antidepressant-like activity.[19]
-
Elevated Plus Maze: This model is used to assess anxiolytic-like effects.
-
Head-Twitch Response: If 5-HT2A receptor agonism is suspected, this model in rodents can be used as a behavioral proxy for hallucinogenic potential.[20]
-
General In Vivo Study Workflow:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lecerveau.ca [lecerveau.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 20. Head-twitch response - Wikipedia [en.wikipedia.org]
Synthesis of 5-Ethoxy-1H-indazole Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Privileged Scaffold of Indazole in Medicinal Chemistry
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved drugs and investigational agents.[2][3] The structural versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Among the diverse array of functionalized indazoles, 5-ethoxy-1H-indazole derivatives have emerged as a particularly promising class of compounds in drug discovery, demonstrating potent activity against a range of therapeutic targets, including protein kinases.[4][5]
This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, intended for researchers and scientists in the field of drug development. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols, and discuss the characterization of these compounds. The methodologies described herein are designed to be robust and reproducible, facilitating the exploration of this important chemical space for the discovery of novel therapeutics.
Strategic Approaches to the Synthesis of 5-Ethoxy-1H-indazoles
The synthesis of substituted indazoles can be approached through various strategies, each with its own set of advantages and limitations.[1][6] For the construction of the this compound core, a common and effective method involves the cyclization of a suitably substituted o-toluidine derivative. This approach offers a reliable pathway to the desired indazole ring system.
A generalized workflow for the synthesis of this compound derivatives is depicted below. This multi-step process typically begins with the functionalization of a commercially available starting material, followed by the key indazole ring formation, and subsequent derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core this compound scaffold from a commercially available substituted aniline. The key transformation involves an intramolecular cyclization via a diazonium salt intermediate.[7]
Materials:
-
4-Ethoxy-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
To a stirred solution of 4-ethoxy-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the diazonium salt is a critical step; careful temperature control is essential to prevent decomposition.
-
-
Cyclization:
-
Slowly warm the reaction mixture to room temperature and then heat at 50-60 °C for 2-3 hours. The cyclization is driven by the elimination of nitrogen gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | C₉H₁₀N₂O | 162.19 | 70-85% | Off-white solid | 9.95 (br s, 1H), 7.95 (s, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.4 Hz, 1H), 6.90 (dd, J=8.8, 2.4 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H) |
Protocol 2: C3-Halogenation of this compound
Functionalization at the C3 position of the indazole ring is a common strategy to introduce diversity for SAR exploration.[8] This protocol describes the iodination of this compound.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in DMF or dioxane, add potassium hydroxide (2.0 eq) or potassium carbonate (2.0 eq).
-
Add iodine (1.5 eq) portion-wise at room temperature. The use of a base facilitates the deprotonation of the indazole N-H, which can influence the regioselectivity of the halogenation.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-5-ethoxy-1H-indazole.
-
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 3-Iodo-5-ethoxy-1H-indazole | C₉H₉IN₂O | 288.09 | 80-90% | Pale yellow solid | 10.10 (br s, 1H), 7.25 (d, J=9.0 Hz, 1H), 7.15 (d, J=2.2 Hz, 1H), 6.95 (dd, J=9.0, 2.2 Hz, 1H), 4.12 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H) |
Protocol 3: Suzuki Cross-Coupling for C3-Arylation
The C3-iodo-5-ethoxy-1H-indazole intermediate is a versatile building block for introducing various aryl or heteroaryl moieties via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1]
Caption: Key components of a Suzuki cross-coupling reaction.
Materials:
-
3-Iodo-5-ethoxy-1H-indazole (with N-H protection if necessary)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 3-iodo-5-ethoxy-1H-indazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (dioxane/water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-5-ethoxy-1H-indazole derivative.
-
Applications in Drug Discovery: Targeting Kinases
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[1][4] The this compound scaffold can be strategically elaborated to interact with the ATP-binding site of kinases. For instance, the synthesis of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles has led to the discovery of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] In these derivatives, the indazole core often serves as a hinge-binding motif, while the substituents at the C3 and N1 positions can be modified to achieve selectivity and potency.
Conclusion
The synthesis of this compound derivatives represents a valuable platform for the generation of novel chemical entities with therapeutic potential. The protocols outlined in this guide provide a solid foundation for the preparation of the core scaffold and its subsequent diversification. By understanding the underlying principles of the synthetic strategies and employing robust experimental procedures, researchers can efficiently explore the chemical space around this privileged scaffold and contribute to the advancement of drug discovery programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. soc.chim.it [soc.chim.it]
Application Notes and Protocols for the Investigation of 5-Ethoxy-1H-indazole as a Potential Kinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole moiety is a cornerstone in the development of targeted cancer therapies.[1][2][3] Its unique bicyclic heteroaromatic structure serves as a versatile scaffold for designing potent and selective kinase inhibitors.[1] Several FDA-approved anti-cancer drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern oncology research. This document provides a guide for the investigation of 5-Ethoxy-1H-indazole, a specific indazole derivative, as a potential kinase inhibitor for cancer research. While direct extensive research on this specific molecule is emerging, studies on its derivatives suggest promising avenues for exploration.
This compound: A Scaffold of Interest
The 5-alkoxy substitution on the indazole ring has been shown to be a favorable modification in the design of kinase inhibitors. Structure-activity relationship (SAR) studies on various indazole derivatives have indicated that substitutions at the 5-position can significantly influence binding affinity and selectivity for target kinases.[1] For instance, a derivative of this compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various cancers.[4][5] This suggests that the 5-ethoxy group may contribute favorably to the interaction with the ATP-binding pocket of certain kinases.
The core hypothesis is that the ethoxy group at the 5-position can form crucial interactions within the kinase active site, potentially enhancing inhibitory activity. The following protocols are designed to enable researchers to systematically evaluate the potential of this compound and its derivatives as kinase inhibitors.
Experimental Workflows and Signaling Pathways
A systematic approach to evaluating a novel kinase inhibitor involves a series of in vitro assays to determine its biochemical potency, cellular efficacy, and mechanism of action.
Proposed Kinase Inhibition Signaling Pathway
The following diagram illustrates a general signaling pathway that can be modulated by a kinase inhibitor. The specific kinases (e.g., FGFR, VEGFR, etc.) would be the primary targets of this compound.
Caption: General signaling pathway potentially targeted by this compound.
Experimental Workflow for Inhibitor Characterization
This workflow outlines the key steps to characterize a novel kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor characterization.
Detailed Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase of interest. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6][7]
Materials:
-
This compound (or derivative)
-
Target Kinase (e.g., FGFR1, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[9][10]
Materials:
-
Cancer cell line of interest (e.g., a cell line with known overexpression of the target kinase)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
| Parameter | Description |
| GI50/IC50 | The concentration of a drug that is required for 50% inhibition of cell growth in vitro. |
Protocol 3: Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of the target kinase and its downstream signaling proteins in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
The indazole scaffold is a validated and promising starting point for the development of novel kinase inhibitors. While this compound itself requires further investigation, the existing literature on its derivatives provides a strong rationale for its exploration in cancer research. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential as a kinase inhibitor. Future studies should focus on identifying the specific kinase targets of this compound, optimizing its structure to enhance potency and selectivity, and evaluating its anti-tumor efficacy in preclinical cancer models.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Ethoxy-1H-indazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Ethoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a classical and reliable approach involving the diazotization of 4-ethoxy-2-methylaniline followed by an intramolecular cyclization. This guide is designed to offer a comprehensive understanding of the procedure, including the underlying chemical principles, critical experimental parameters, and rigorous safety measures. The protocol is structured to ensure reproducibility and high purity of the final product, making it suitable for both academic research and industrial drug development settings.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. Derivatives of indazole have demonstrated a wide range of therapeutic activities, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[3] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. A robust and well-documented synthetic protocol is therefore essential for researchers working in this area.
The synthetic strategy detailed herein is based on the well-established method of diazotization of an aniline derivative followed by intramolecular cyclization, a common approach for constructing the indazole nucleus.[4] This method offers a straightforward and cost-effective route to the desired product from commercially available starting materials.
Health & Safety: Handling Hazardous Reagents
The synthesis of this compound involves the use of several hazardous chemicals, most notably sodium nitrite and the in-situ generated diazonium salt intermediate. Strict adherence to safety protocols is paramount to mitigate the associated risks.
Sodium Nitrite (NaNO₂):
-
Hazards: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[5] It can cause irritation to the skin, eyes, and respiratory tract.[6]
-
Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6] Handle in a well-ventilated fume hood.[7] Keep away from combustible materials.[5] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5]
Diazonium Salts:
-
Hazards: Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[8][9] They are sensitive to heat, friction, and shock.[8][9]
-
Cardinal Rules for Safe Handling:
-
In-situ Generation and Use: Diazonium salts should always be generated in solution and used immediately in the subsequent reaction step without isolation.[8]
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the diazonium salt.[8][9]
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid an excess of nitrous acid.[8][9]
-
Avoid Precipitation: Ensure that the diazonium salt remains in solution and does not precipitate.[8][9]
-
Quenching: Any unreacted diazonium salt should be quenched with a suitable reagent (e.g., sulfamic acid) before workup.
-
Reagents and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Ethoxy-2-methylaniline | C₉H₁₃NO | 151.21 | ≥98% | Commercially Available |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Commercially Available |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Commercially Available |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Commercially Available |
| Deionized Water | H₂O | 18.02 | - | In-house |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Standard laboratory glassware and consumables
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications and safety considerations.
Step 1: Diazotization of 4-Ethoxy-2-methylaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 4-ethoxy-2-methylaniline (10.0 g, 66.1 mmol) in a mixture of glacial acetic acid (50 mL) and water (20 mL).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (4.7 g, 68.1 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Intramolecular Cyclization
-
After the 30-minute stirring period, slowly and carefully allow the reaction mixture to warm to room temperature.
-
Once at room temperature, gently heat the reaction mixture to 50-60 °C using a water bath and maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).
-
During this time, nitrogen gas will be evolved. Ensure adequate ventilation in the fume hood.
Step 3: Workup and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic reaction.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step mechanism: diazotization followed by intramolecular cyclization.
-
Diazotization: In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HNO₂). The 4-ethoxy-2-methylaniline then reacts with the nitrous acid to form a stable diazonium salt intermediate.
-
Cyclization: Upon gentle heating, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring system with the elimination of a proton and nitrogen gas.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The successful synthesis will yield this compound as a crystalline solid. The expected yield for this reaction is typically in the range of 60-75%, depending on the purity of the starting materials and the careful execution of the protocol.
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete diazotization due to temperature being too high. | Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Do not let it stand for an extended period. | |
| Inefficient extraction. | Ensure complete extraction by performing multiple extractions with ethyl acetate. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. | |
| Formation of dark, tarry byproducts | Reaction temperature during cyclization was too high. | Maintain the cyclization temperature at 50-60 °C and monitor the reaction closely by TLC. |
| Presence of excess nitrous acid. | Use a stoichiometric amount of sodium nitrite. Any excess can be quenched with a small amount of sulfamic acid before workup. | |
| Difficulty in purification | Incomplete reaction leading to a mixture of starting material and product. | Monitor the reaction progress by TLC to ensure completion before starting the workup. |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography to achieve better separation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the stringent safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step and troubleshooting guide are intended to facilitate a smooth and successful synthesis.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
- 7. chemos.de [chemos.de]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Note & Protocols: A Multi-Assay Approach for the In Vitro Cytotoxicity Profiling of 5-Ethoxy-1H-indazole
Introduction: The Rationale for Comprehensive Cytotoxicity Assessment
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic properties.[1][2][3][4][5] 5-Ethoxy-1H-indazole is one such derivative of interest, with potential applications in drug discovery and materials science.[6] A critical first step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic potential.[7][8][9] This process is essential for identifying a therapeutic window and understanding the compound's mechanism of action at a cellular level.
Relying on a single cytotoxicity endpoint can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce programmed cell death (apoptosis) rather than uncontrolled cell lysis (necrosis). Therefore, a robust evaluation requires a multi-parametric approach.[10]
This guide provides a detailed framework for evaluating the in vitro cytotoxicity of this compound using a validated three-assay strategy. We will assess:
-
Metabolic Viability via the MTT assay.
-
Membrane Integrity via the Lactate Dehydrogenase (LDH) release assay.
-
Apoptosis Induction via a luminescent Caspase-3/7 activity assay.
This integrated workflow provides a comprehensive profile of the compound's effect on cell health, enabling researchers to distinguish between cytostatic effects, apoptosis, and necrosis.
Integrated Experimental Workflow
The cornerstone of a reliable cytotoxicity study is a logical and well-controlled workflow. The process begins with standardized cell culture and compound treatment, followed by the parallel execution of complementary assays. This parallel design ensures that data for metabolic activity, necrosis, and apoptosis are all collected from cells under identical treatment conditions, allowing for direct comparison and a more holistic interpretation of the results.
Figure 1: Integrated workflow for multi-parametric cytotoxicity assessment.
Detailed Materials & Protocols
General Cell Culture and Seeding
Rationale: Consistency in cell handling is paramount. Using cells in the logarithmic growth phase ensures that their metabolic and proliferative rates are uniform at the start of the experiment, reducing variability.[11] The choice of cell line (e.g., A549 lung carcinoma, HepG2 liver carcinoma) should be guided by the research question.[12]
Protocol:
-
Culture cells in appropriate complete media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified, 5% CO₂ incubator.
-
Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.
-
On the day of the experiment, harvest cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete media and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000–15,000 cells per well, determined empirically).[13]
-
Dispense 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate for the MTT and LDH assays. For the Caspase-Glo® 3/7 assay, use a white-walled 96-well plate to maximize the luminescent signal.
-
Incubate the plates for 18-24 hours to allow cells to attach and resume normal growth.
Preparation of this compound
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds. However, it can exert cytotoxic effects at higher concentrations. It is crucial to keep the final DMSO concentration in all wells (including controls) constant and typically below 0.5% to avoid solvent-induced artifacts.
Protocol:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Prepare a vehicle control working solution containing the same percentage of DMSO as the highest concentration test solution, but without the compound.
-
Remove the media from the seeded cells and add 100 µL of the working solutions (including vehicle control and a "no-treatment" media control) to the appropriate wells in triplicate.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay Protocols
Protocol 1: MTT Assay (Metabolic Viability)
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in wells with viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[14][15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay (Membrane Integrity)
Principle of the Assay: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture supernatant upon loss of plasma membrane integrity, a key feature of necrosis.[16][17] The assay measures LDH activity in the medium through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Lyse untreated cells by adding 10 µL of a 10X Lysis Buffer (provided in most commercial kits) 45 minutes before supernatant collection.[13]
-
Background Control: Culture medium without cells.
-
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96® Assay, Promega).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[13]
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Experimental - Spontaneous) / (Maximum - Spontaneous) * 100).
Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)
Principle of the Assay: Caspases-3 and -7 are key "executioner" enzymes activated during the final stages of apoptosis. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[18] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[18][19]
Step-by-Step Methodology:
-
Use the white-walled 96-well plate containing cells treated with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.[20]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis and initiate the enzymatic reaction.[19]
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Express results as fold-change in luminescence relative to the vehicle-treated control cells.
Mechanistic Context: The Apoptosis Pathway
Understanding the potential mechanism of action provides context for the assay results. Many cytotoxic agents, including various indazole derivatives, exert their effects by inducing apoptosis.[3][12] Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 assay directly measures the activity of these critical downstream effectors.
Figure 2: Simplified overview of the apoptotic signaling cascade.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The primary endpoints are the IC₅₀ value from the MTT assay and the maximum percentage cytotoxicity from the LDH assay.
Table 1: Summary of Cytotoxicity Endpoints for this compound
| Assay | Endpoint | 24 hours | 48 hours | 72 hours |
|---|---|---|---|---|
| MTT | IC₅₀ (µM) | [Value] | [Value] | [Value] |
| LDH Release | Max Cytotoxicity (%) | [Value] | [Value] | [Value] |
| Caspase-3/7 | Max Fold Induction | [Value] | [Value] | [Value] |
Interpreting the Combined Results: By comparing the results from the three assays, a clearer picture of the dominant cell death mechanism emerges:
-
Primary Apoptosis: A significant decrease in metabolic activity (low MTT signal) and a strong increase in Caspase-3/7 activity, with only a minimal increase in LDH release (especially at earlier time points). This indicates programmed cell death with intact membranes.
-
Primary Necrosis: A sharp decrease in metabolic activity that correlates strongly with a high level of LDH release. Caspase-3/7 activity would be low or absent. This suggests the compound directly damages the cell membrane, causing lysis.
-
Secondary Necrosis: At later time points, cells that have undergone apoptosis will eventually lose membrane integrity. This is observed as an initial spike in Caspase-3/7 activity followed by a later increase in LDH release.
-
Cytostatic Effect: A decrease in the MTT signal without a significant increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting cell proliferation rather than actively killing the cells.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (All Assays) | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated multichannel pipettes. |
| MTT: Low Signal in Control Wells | Cell density is too low; Contamination; Old MTT reagent. | Optimize seeding density. Check cell cultures for contamination. Prepare fresh MTT solution for each experiment. |
| LDH: High Spontaneous Release | Rough cell handling during seeding; Cells are overgrown or unhealthy; Serum in media contains LDH. | Handle cells gently. Ensure cells are healthy and in log phase. Use serum-free media for the assay period if possible, or measure background LDH from media alone. |
| Caspase: High Background Luminescence | Reagent contamination; Plate reader settings incorrect. | Use fresh, properly stored reagents. Optimize gain settings and integration time on the luminometer. |
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
Application Notes & Protocols: Leveraging 5-Ethoxy-1H-indazole for the Development of Novel Anti-inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Ethoxy-1H-indazole as a scaffold for the development of novel anti-inflammatory agents. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Therapeutic Potential of Indazole Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3] Current mainstays of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, highlighting the urgent need for novel therapeutics.[4][5]
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including anti-inflammatory properties.[6][7] Several indazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to their ability to modulate key inflammatory pathways.[4][5][8] this compound, a specific derivative, presents a promising starting point for the development of next-generation anti-inflammatory agents due to its structural features that may confer favorable pharmacological properties.[9] This guide will provide a roadmap for the systematic evaluation of this compound and its analogues.
Putative Anti-inflammatory Mechanism of Action
Based on extensive research on related indazole compounds, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[4][5] The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.
A significant body of evidence suggests that many indazole derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][10] Furthermore, indazoles have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in inflammatory cells.[4][5] This is often achieved by modulating upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently characterize the anti-inflammatory profile of this compound.
Caption: In vitro screening workflow for this compound.
Protocol: COX-1 and COX-2 Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its potential efficacy and side-effect profile.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to obtain a range of concentrations.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Determine the concentration-dependent inhibition of cytokine production.
In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a physiological context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4][5][11]
Caption: In vivo evaluation workflow using the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
This model evaluates the ability of a compound to reduce acute inflammation and edema.
Materials:
-
Male Sprague Dawley or Wistar rats (150-200 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin or Diclofenac (positive control)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound at various doses.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the potential of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ibuprofen | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
| Celecoxib | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 10 | [Insert Value] | [Insert Value] |
| This compound | 25 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
A potent anti-inflammatory candidate would ideally exhibit high selectivity for COX-2 over COX-1, significant inhibition of pro-inflammatory cytokine production, and dose-dependent reduction of paw edema in the in vivo model.
Synthesis and Characterization
While various methods for the synthesis of indazoles have been reported, a common approach involves the cyclization of ortho-substituted anilines.[12][13] For this compound, a plausible route could involve the diazotization of a corresponding ethoxy-substituted aniline derivative followed by intramolecular cyclization. It is imperative that the synthesized compound be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and ensure purity above 95% before biological evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of its therapeutic potential. By following this guide, researchers can effectively characterize the anti-inflammatory profile of this compound and its analogues, paving the way for the discovery of new and safer treatments for inflammatory diseases.
References
- 1. journalajrb.com [journalajrb.com]
- 2. impactfactor.org [impactfactor.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective N-alkylation of 1H-Indazoles
Introduction: The Strategic Importance of Indazole N-alkylation
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous biologically active compounds, including anti-cancer agents and synthetic cannabinoids.[1][4] However, the inherent structure of 1H-indazole, possessing two nucleophilic nitrogen atoms (N-1 and N-2), presents a significant synthetic hurdle, often leading to the formation of regioisomeric mixtures.[2][4] The ability to selectively alkylate either the N-1 or N-2 position is paramount for efficient drug development, circumventing challenging and costly purification processes.[5]
This comprehensive guide provides detailed, field-proven protocols for the regioselective N-alkylation of 1H-indazoles. We will delve into the mechanistic rationale behind various synthetic strategies, offering researchers the tools to predictably synthesize the desired N-1 or N-2 alkylated indazole isomers.
Understanding the Fundamentals of Regioselectivity
The regiochemical outcome of indazole alkylation is a delicate interplay of electronic, steric, and reaction conditions.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][6] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[3][7] Conversely, kinetic control can be leveraged to favor the N-2 product. Key factors that dictate the N-1 versus N-2 selectivity include:
-
Base and Solvent System: The choice of base and solvent is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor N-1 alkylation.[2][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[4][8]
-
Counter-ion: The cation from the base can influence regioselectivity, particularly in substrates with coordinating groups. For instance, the Na⁺ cation is thought to chelate with a C3-carboxylate group, sterically hindering the N-2 position and promoting N-1 alkylation.[4][8]
-
Alkylating Agent: The nature of the electrophile, including its steric bulk and reactivity, can also impact the isomeric ratio.[2][7]
-
Substituents on the Indazole Ring: Both the electronic and steric properties of substituents on the indazole core can significantly direct the alkylation to either the N-1 or N-2 position.[2][9] For example, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity.[2][9]
General Experimental Workflow
A typical experimental workflow for the N-alkylation of indazoles involves a series of sequential steps, from substrate preparation to product purification and characterization. The following diagram illustrates this general process.
Caption: General experimental workflow for the N-alkylation of 1H-indazoles.
Protocol 1: Highly Regioselective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for the selective formation of N-1 alkylated indazoles, leveraging thermodynamic control. The use of sodium hydride in tetrahydrofuran is a robust and widely applicable method that provides excellent N-1 selectivity, particularly for indazoles with electron-withdrawing substituents at the C3 position.[2][3]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole, forming the indazolide anion.
-
Tetrahydrofuran (THF): This aprotic, relatively non-polar solvent favors the formation of a tight ion pair between the indazolide anion and the Na⁺ counter-ion. This complex is believed to sterically hinder the N-2 position, thereby directing the alkylating agent to the more accessible N-1 position.[4][8]
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation is typically conducted at room temperature or with gentle heating to ensure the reaction proceeds to completion.[1]
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often visually confirmed by the formation of a precipitate.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.[1]
Quantitative Data for N-1 Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 | [3] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [2] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 85 | [2] |
Protocol 2: Highly Regioselective N-2 Alkylation
For the synthesis of N-2 alkylated indazoles, different strategies are employed to override the thermodynamic preference for N-1 substitution. Two highly effective methods are the Mitsunobu reaction and acid-catalyzed alkylation with diazo compounds or trichloroacetimidates.
Method A: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for achieving N-2 selectivity.[1][3] This reaction proceeds via an alkoxyphosphonium salt, which is then attacked by the indazole nucleophile.
-
Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form the active phosphonium intermediate with the alcohol.
-
Anhydrous THF: A suitable aprotic solvent for the reaction.
-
Mechanism: The preference for N-2 alkylation under Mitsunobu conditions is thought to be due to the steric bulk of the intermediate phosphonium species, which favors attack at the less hindered N-2 position.[3][7]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[1]
Method B: Acid-Catalyzed Alkylation
Recent advances have demonstrated that strong acids like trifluoromethanesulfonic acid (TfOH) can catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds or alkyl 2,2,2-trichloroacetimidates.[10][11]
-
Trifluoromethanesulfonic acid (TfOH): A strong acid catalyst that protonates the alkylating agent, making it a more potent electrophile.[10][11]
-
Mechanism: The high N-2 selectivity is attributed to the fact that the reaction proceeds through the more stable 1H-indazole tautomer, where the N-2 atom is the more nucleophilic site.[6] Quantum mechanical studies suggest a lower activation energy for N-2 alkylation in this scenario.[6]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[1]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[1]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]
Quantitative Data for N-2 Alkylation
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1:99 | 94 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0:100 | 95 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1:2.5 | 58 (N-2), 20 (N-1) | [1][3] |
Protocol 3: Alkylation with Mixed Regioselectivity and Isomer Separation
In some instances, achieving perfect regioselectivity may not be feasible, or a specific set of reagents may be required that leads to a mixture of isomers. In such cases, a straightforward alkylation followed by careful chromatographic separation is a viable strategy.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃) in DMF: This is a common and cost-effective combination for general N-alkylation. However, the polar aprotic nature of DMF can solvate the cation, leading to a "freer" indazolide anion, which can be alkylated at both nitrogen atoms, resulting in a mixture of regioisomers.[12]
Detailed Experimental Protocol:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous DMF.[1]
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[1]
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography. The polarity difference between the two isomers is usually sufficient for separation.[1]
Advanced and Alternative Methodologies
The field of organic synthesis is constantly evolving, and several other techniques can be applied to the N-alkylation of indazoles:
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for large-scale synthesis as it often allows for the use of more environmentally friendly solvents and inorganic bases.[13][14] PTC can enhance reaction rates and yields by facilitating the transfer of the indazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[15][16] This green chemistry approach is highly efficient for the functionalization of indazole derivatives.[15]
Conclusion
The regioselective N-alkylation of 1H-indazoles is a critical transformation in the synthesis of many important pharmaceutical compounds. By carefully selecting the reaction conditions, researchers can effectively control the site of alkylation to favor either the N-1 or N-2 position. The protocols detailed in this guide provide a robust starting point for achieving high regioselectivity. Understanding the underlying mechanistic principles empowers chemists to troubleshoot and optimize these reactions for their specific substrates and target molecules, ultimately accelerating the drug discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxy-1H-indazole
Welcome to the technical support resource for the synthesis of 5-Ethoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-proven advice.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis of this compound. The primary and most established route involves the diazotization of a substituted aniline, such as 4-ethoxy-2-methylaniline, followed by an intramolecular cyclization.[1][2]
Q1: My yield of this compound is consistently low. What are the primary causes and how can I fix them?
Low yield is a frequent issue that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or work-up and purification inefficiencies.
A. Starting Material Purity and Stability: The quality of your precursors is paramount. The most common starting material for this synthesis is 4-ethoxy-2-methylaniline.
-
Causality: Aniline derivatives are susceptible to air oxidation, which can lead to colored impurities and the formation of side products that consume reagents and complicate purification. The presence of isomeric impurities in the starting material will directly translate to a lower yield of the desired product.
-
Solution:
-
Verify Purity: Always check the purity of 4-ethoxy-2-methylaniline by ¹H NMR and/or GC-MS before use.
-
Purification: If impurities are detected, consider purification by vacuum distillation or recrystallization of a salt form (e.g., hydrochloride).
-
Storage: Store aniline derivatives under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures.
-
B. Suboptimal Reaction Conditions: Precise control over the reaction environment is critical, particularly during the diazotization and cyclization steps.[1]
-
Causality: The diazotization of the aniline requires careful temperature management. The resulting diazonium salt is thermally unstable and can decompose, leading to phenols and other byproducts if the temperature rises prematurely. The subsequent cyclization step is often the rate-limiting and yield-determining step, requiring sufficient thermal energy or acid catalysis to proceed efficiently.
-
Solution: A systematic optimization of reaction parameters is recommended.
Experimental Protocol: Diazotization and Cyclization of 4-Ethoxy-2-methylaniline
-
Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-ethoxy-2-methylaniline (1.0 eq) and glacial acetic acid (approx. 5-10 volumes).
-
Cooling: Chill the mixture to 0-5 °C using a circulating chiller. This temperature is critical for the stability of the diazonium intermediate.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05-1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes post-addition. The completion of diazotization can be monitored using starch-iodide paper (a positive test indicates excess nitrous acid).
-
Cyclization: Once diazotization is complete, the reaction is typically warmed to allow for cyclization. This step can be performed in several ways:
-
Thermal Cyclization: Slowly warm the reaction mixture to room temperature, then gently heat to 40-60 °C. The optimal temperature should be determined empirically.
-
Acid-Catalyzed Cyclization: Some protocols may involve the addition of a stronger acid catalyst at this stage, though often the acetic acid is sufficient.[1]
-
-
Quenching & Work-up: After completion (monitored by TLC or LC-MS), cool the mixture and pour it onto ice water. Neutralize carefully with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification is almost always necessary via column chromatography or recrystallization.[3]
Below is a troubleshooting flowchart to diagnose yield issues systematically.
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Q2: I'm observing a significant, persistent impurity alongside my product. What could it be?
The formation of regioisomers or products from side reactions is a common source of impurities.
-
Causality & Identification:
-
N-Nitroso Impurity: Incomplete reaction or improper quenching can leave behind N-nitroso species, which are often unstable and colored. These can arise from the reaction of the secondary amine of the indazole product with excess nitrous acid.
-
Isomeric Indazoles: Depending on the precise synthetic route (e.g., a Fischer synthesis), formation of the 6-ethoxy isomer is possible if the cyclization is not perfectly regioselective.[4] However, in the diazotization route from 4-ethoxy-2-methylaniline, this is less common.
-
Oxidized Byproducts: As mentioned, oxidation of the starting aniline can lead to highly colored polymeric impurities that are difficult to remove.
-
Tar Formation: Overheating during cyclization or work-up can cause decomposition and tar formation.
-
-
Solution & Prevention:
-
Control Stoichiometry: Use a slight excess (5-10 mol%) of sodium nitrite, but avoid a large excess to minimize side reactions.
-
Quenching: After the reaction, consider adding a nitrous acid scavenger like sulfamic acid or urea to destroy any excess before neutralization.
-
Purification Strategy: A well-executed column chromatography is often the most effective way to separate the desired product from impurities.[1][3] A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is recommended.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | 0-5 °C (Diazotization) | 0 °C ± 1 °C | Minimizes diazonium salt decomposition.[1] |
| Solvent | Glacial Acetic Acid | Acetic Acid / Acetic Anhydride | Anhydride can act as a water scavenger, potentially improving yield in some cases.[5] |
| NaNO₂ Equiv. | 1.1 eq | 1.05 eq | Reduces risk of N-nitrosation of the product. |
| Cyclization Temp | Room Temp -> 60 °C | 45 °C (Empirically Determined) | Balances reaction rate against thermal decomposition. |
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of the diazotization-cyclization reaction for indazole synthesis?
This reaction is a cornerstone of heterocyclic chemistry and proceeds through several distinct steps.
-
Formation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO).
-
Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The primary amine of the 4-ethoxy-2-methylaniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoammonium ion.
-
Diazonium Salt Formation: A series of proton transfers and elimination of water results in the formation of the aryl diazonium salt.
-
Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular electrophilic attack where the aryl ring attacks the benzylic methyl group, which is activated for deprotonation. A subsequent rearrangement and loss of a proton leads to the formation of the stable aromatic indazole ring. The mechanism shares features with the Jacobson and Huber method for indazole synthesis.[5]
Q4: Are there alternative synthetic routes to this compound that might offer higher yields?
Yes, modern organic synthesis has produced several alternative methods, though they may require more specialized catalysts or starting materials.
-
Fischer Indole Synthesis Analogue: This classic method involves reacting a substituted arylhydrazine (e.g., 4-ethoxyphenylhydrazine) with a suitable carbonyl compound under acidic conditions.[6][7] While powerful, controlling the regioselectivity can be a challenge and the reaction is sensitive to the electronic nature of the substituents.[8] Electron-donating groups, like ethoxy, generally speed up the key[8][8]-sigmatropic rearrangement step.[4]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern methods often involve palladium or copper-catalyzed intramolecular C-N bond formation.[9][10] For example, a suitably substituted o-haloaryl hydrazone could be cyclized using a copper catalyst. These methods can offer excellent yields but often come with higher costs associated with catalysts and ligands.
Below is a diagram illustrating the general workflow discussed in this guide.
Caption: General workflow for the synthesis of this compound.
Q5: How can I confirm the identity and purity of my final product?
A combination of standard analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. For this compound, you should expect to see the characteristic ethoxy signals (a triplet and a quartet), distinct aromatic proton signals, and a broad singlet for the N-H proton. Comparing the observed chemical shifts and coupling constants to literature values or predictive software is crucial. The presence of unexpected peaks indicates impurities.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin Layer Chromatography (TLC) / Liquid Chromatography (LC): These techniques are excellent for assessing purity. A single spot on TLC (in multiple solvent systems) or a single peak in the LC chromatogram indicates a pure compound.
By applying the principles and protocols outlined in this guide, you will be well-equipped to optimize your synthesis of this compound, leading to improved yields and higher purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. testbook.com [testbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Ethoxy-1H-indazole and its Derivatives
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Ethoxy-1H-indazole and its structurally related derivatives. Our focus is on providing practical, field-proven solutions grounded in chemical principles to enhance the purity, yield, and reproducibility of your experimental outcomes.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
The purification of substituted indazoles is a critical step in their synthesis, as even minor impurities can significantly impact downstream applications, from biological assays to clinical trials.[1][2] The 5-ethoxy group, while enhancing solubility and stability, can also influence the compound's chromatographic behavior and crystallization properties.[3] This section addresses the most common initial challenges.
Q1: My crude reaction mixture contains significant amounts of unreacted starting materials and by-products. What is the most efficient initial clean-up strategy?
Answer: For a complex crude mixture, a multi-step approach is often more effective than relying on a single technique. An initial acid-base extraction is a powerful first step to remove neutral or acidic impurities from the basic indazole core.
The rationale behind this is the amphoteric nature of the indazole ring system, which can be protonated under acidic conditions.[4] This property allows for its selective transfer into an aqueous layer, leaving non-basic impurities behind in the organic phase.
Expert Insight: This technique is particularly effective for removing non-polar organic impurities. Following the extraction, a primary purification by either recrystallization (if the product is >85% pure and solid) or column chromatography will be much more effective.
Q2: The synthesis of my substituted indazole resulted in a mixture of N-1 and N-2 isomers. How can I separate them?
Answer: The formation of N-1 and N-2 alkylated isomers is a classic challenge in indazole synthesis. These isomers often have very similar polarities, making their separation by standard column chromatography difficult. Two primary methods are recommended:
-
Fractional Recrystallization: This is often the most scalable and cost-effective method. The key is to screen a variety of mixed-solvent systems to find one where the solubility difference between the two isomers is maximized. A patent for separating substituted indazole isomers specifically highlights the use of mixed solvents like acetone/water, ethanol/water, or methanol/water for successful recrystallization.[5] The process relies on the principle that the less soluble isomer will crystallize out of the solution first upon slow cooling, allowing for its isolation by filtration.[5]
-
High-Performance Flash Chromatography: If recrystallization is unsuccessful, meticulous flash column chromatography is the alternative. Success hinges on optimizing the mobile phase. A shallow solvent gradient (e.g., a 0-15% gradient of ethyl acetate in hexanes run over many column volumes) can often resolve closely eluting spots. It is crucial to use a high-resolution silica gel (e.g., 230-400 mesh) and maintain a proper column loading ratio (typically 1:50 to 1:100 of crude material to silica gel by weight).[6]
Q3: My this compound derivative "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or if the solvent polarity is too similar to that of the solute.[7]
Troubleshooting Steps:
-
Re-dissolve and Cool Slower: Heat the mixture to re-dissolve the oil, then allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool overnight). Do not place it directly in an ice bath.[7]
-
Reduce Solvent Polarity: The chosen solvent may be too "good." Try a slightly less polar solvent system or introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity appears, which can then be cleared by adding a drop of the primary solvent before slow cooling.[7]
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
Q4: My purified compound looks clean by TLC, but the ¹H NMR shows unexpected peaks. What are they?
Answer: This is a common scenario. The unexpected peaks are often from residual solvents that are not visible on a UV-active TLC plate. Common culprits from purification include ethyl acetate, hexanes, dichloromethane, or acetone.
Validation Protocol:
-
Consult a Solvent Reference Table: Compare the chemical shifts (δ) of the unknown peaks to published data for common laboratory solvents.[8]
-
Use a Different NMR Solvent: If you initially used CDCl₃, re-run the sample in DMSO-d₆ or Acetone-d₆. The chemical shifts of residual solvents will change relative to your compound's peaks, helping to confirm their identity.
-
Perform Quantitative NMR (qNMR): qNMR can be used to determine the exact weight percent of residual solvents and other impurities, providing a more accurate purity assessment than chromatographic methods alone.[9]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows and troubleshooting for the most essential purification techniques.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is a fundamental technique for isolating indazole derivatives from reaction mixtures.[10] However, several issues can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Incorrect Mobile Phase Polarity: The eluent is too polar, causing all components to move too quickly, or not polar enough, causing them to stick to the column.[6]- Column Overloading: Too much crude material was loaded onto the column. | - Optimize Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35. For closely related impurities, test different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).- Use a Gradient: Start with a low polarity eluent and gradually increase the polarity. This will elute non-polar impurities first and help resolve compounds with similar polarities.[6]- Reduce Load: Use a higher ratio of silica to crude product (aim for 50:1 to 100:1). |
| Cracked or Channeled Column | - Improper Packing: The silica gel was not packed uniformly, creating channels.- Column Ran Dry: The solvent level dropped below the top of the silica. | - Repack the Column: Use the "slurry method" by mixing silica gel with the initial eluent and pouring it into the column in one continuous motion. Gently tap the column to ensure even packing.[6] |
| Product Streaking / Tailing | - Compound is too Polar for Silica: Highly polar compounds can interact too strongly with the acidic silica gel.- Sample is Insoluble in Eluent: The compound is precipitating at the top of the column. | - Add a Modifier: For basic compounds like indazoles, adding a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the eluent can neutralize acidic sites on the silica and improve peak shape.- Change Adsorbent: Consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18). |
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for separating a mixture of this compound from a closely-eluting isomer or impurity.
-
Preparation of the Column:
-
Select a column size appropriate for your sample amount (e.g., a 40g silica column for ~400-800mg of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dried sample powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase by 5% ethyl acetate every 2-3 column volumes).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.[11]
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is ideal for purifying a solid product or separating isomers.[5]
-
Solvent Selection:
-
Find a "good" solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol).
-
Find a "poor" or "anti-solvent" in which your compound is poorly soluble even when hot, but is miscible with the "good" solvent (e.g., water).[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot "good" solvent (e.g., hot ethanol) required to completely dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent (e.g., room temperature water) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Add one or two drops of the hot "good" solvent to make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, you can then place the flask in an ice bath for 15-30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 3: Visualization of Purification Workflows
Visualizing the decision-making process and experimental steps can clarify complex procedures.
Diagram 1: Purification Strategy Decision Tree
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of Indazoles
Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The indazole scaffold is a privileged structure in modern drug discovery, and controlling the site of N-alkylation (N1 vs. N2) is paramount as the biological activity of the resulting regioisomers can differ profoundly.[1][2]
Direct alkylation of the indazole NH bond frequently yields a mixture of N1 and N2 isomers, presenting significant purification and yield challenges.[3][4][5] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve high regioselectivity and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the N-alkylation of indazoles in a practical question-and-answer format.
Problem 1: My reaction gives a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
This is the most common challenge in indazole alkylation. Achieving high N1 selectivity relies on exploiting the greater thermodynamic stability of the 1H-indazole tautomer and choosing conditions that favor the formation of this isomer.[6][7][8]
Root Cause Analysis & Corrective Actions:
-
Causality—Base and Solvent Choice: The selection of base and solvent is the most critical factor influencing regioselectivity.[2][6] A strong, non-nucleophilic hydride base in a non-polar, aprotic solvent is the combination of choice for high N1 selectivity.
-
Solution: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established and robust system for promoting N1 alkylation.[3][6][9] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position and directing it to N1.[8][10] In contrast, using weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often leads to poor selectivity.[7][11]
-
-
Causality—Substituent Effects: The electronic and steric nature of substituents on the indazole ring can be leveraged to direct alkylation.
-
Causality—Thermodynamic Control: If the reaction conditions allow for equilibration, the more stable N1 product will be favored.
Problem 2: I need to synthesize the N2-alkylated isomer. How can I reverse the selectivity?
While thermodynamically less favored, specific kinetic conditions and reagent choices can strongly favor the formation of the N2 product.
Root Cause Analysis & Corrective Actions:
-
Causality—Steric Hindrance at N1: You can force the alkylation to the N2 position by sterically blocking the N1 position.
-
Solution: Indazoles with bulky electron-withdrawing groups at the C7 position (e.g., -NO₂ or -CO₂Me) show excellent N2 regioselectivity (≥96%), even under conditions that would typically favor N1.[3][6][8][9] The C7 substituent effectively blocks the approach of the electrophile to the adjacent N1 atom.
-
-
Causality—Reaction Mechanism: Certain named reactions proceed through mechanisms that intrinsically favor N2 functionalization.
-
Solution 1 (Mitsunobu Reaction): The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD), has a strong kinetic preference for producing the N2-alkylated indazole.[5][7][12]
-
Solution 2 (Acid-Catalyzed Alkylation): Using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid catalyst (e.g., trifluoromethanesulfonic acid, TfOH) provides a highly selective method for N2-alkylation, often with no detectable N1 isomer.[13][14][15][16]
-
Problem 3: The reaction has a low yield or fails to go to completion.
Low conversion can be frustrating, but it is often traceable to a few key experimental parameters.
Root Cause Analysis & Corrective Actions:
-
Causality—Incompatible Reagents: Not all bases and solvents work together effectively for this reaction.
-
Solution: Be aware of unproductive combinations. For example, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF often fails to yield any alkylated product.[6][12] These bases have poor solubility and are not strong enough to efficiently deprotonate the indazole in a non-polar solvent like THF. A switch to a more polar solvent like DMF or using a stronger base like NaH is necessary.
-
-
Causality—Insufficient Activation: The reaction may simply be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50 °C) after the addition of the alkylating agent can significantly improve the reaction rate and drive it to completion, especially when using NaH in THF.[2][4] Always monitor the reaction by TLC or LC-MS to avoid potential side reactions from overheating.[7]
-
-
Causality—Poor Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.
-
Solution: Ensure you are using a reactive alkylating agent. The reactivity order is generally Iodide > Bromide > Tosylate > Chloride. If your alkyl chloride is unreactive, consider converting it to the corresponding bromide or iodide in situ using NaBr or NaI (Finkelstein reaction) or using a tosylate.
-
Frequently Asked Questions (FAQs)
Q1: Which base is the best overall choice for N-alkylation of indazoles?
There is no single "best" base; the optimal choice depends entirely on your desired outcome (N1 vs. N2).
-
For N1-selectivity: Sodium hydride (NaH) is the superior choice, especially when paired with THF.[3][6]
-
For N2-selectivity: N2-alkylation is less about the base and more about the overall method. For Mitsunobu conditions, no external base is needed. For acid-catalyzed methods, a strong Brønsted or Lewis acid is used instead of a base.[14][15]
-
For Mixed Isomers (or when NaH is not an option): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can be used, but expect to isolate a mixture of regioisomers.[7]
Q2: How does the solvent affect the N1/N2 ratio?
Solvent polarity plays a significant role.
-
Non-polar aprotic solvents (e.g., THF, Dioxane): These solvents favor N1 alkylation, particularly with alkali metal hydrides, as they promote the coordination of the metal cation to the N2 position.[3][4]
-
Polar aprotic solvents (e.g., DMF, DMSO): These solvents can solvate the cation more effectively, leading to a "freer" indazolide anion. This often results in reduced selectivity and a mixture of N1 and N2 products.[6] Interestingly, in some specific systems, switching from THF to DMSO has been shown to reverse selectivity from N2-favored to N1-favored.[10]
Q3: Are there modern, more efficient methods for this reaction?
Yes, alternative energy sources and catalytic systems are being employed.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[17][18][19] This is applicable for various indazole functionalizations, including alkylations and cross-coupling reactions.[17]
-
Phase-Transfer Catalysis (PTC): PTC can be a highly efficient and green method, allowing the use of inexpensive inorganic bases (like NaOH) with organic-soluble substrates.[20][21] A quaternary ammonium salt (e.g., TBAB) transfers the hydroxide or carbonate anion into the organic phase to deprotonate the indazole, facilitating alkylation.[20] This can avoid the need for hazardous bases like NaH and expensive anhydrous solvents.
Data Summary & Key Influencers on Regioselectivity
The following table summarizes the general effects of key reaction parameters on the regiochemical outcome of indazole alkylation.
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale & Remarks |
| Base | Strong, non-nucleophilic (e.g., NaH) | Not the primary driver; method-dependent | NaH/THF promotes a cation-chelated intermediate that sterically blocks N2.[8] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Polar aprotic (e.g., THF for Mitsunobu) | Non-polar solvents enhance cation coordination at N2.[4] |
| Substituents | Groups at C3 (e.g., -CO₂Me, -tBu) | Bulky, EWGs at C7 (e.g., -NO₂, -CO₂Me) | C3 groups coordinate with the cation to block N2; C7 groups sterically block N1.[3][9] |
| Methodology | Standard Sₙ2 with NaH/THF | Mitsunobu Reaction; Acid-catalyzed (TfOH) | Mitsunobu and acid-catalyzed routes proceed via mechanisms with a kinetic preference for N2.[12][14] |
| Control | Thermodynamic | Kinetic | N1-indazoles are generally the more thermodynamically stable products.[6][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1 regioselectivity.[3][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction)
This protocol is designed to favor the kinetically controlled N2 product.[5][7]
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Note: The solution will typically turn yellow/orange and a white precipitate (phosphine oxide) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing the desired product and triphenylphosphine oxide, can be directly purified by flash column chromatography to separate the N2- and N1-isomers. The N2 isomer is typically the major product.[12]
Visualization of Key Concepts
// Reactants Indazole [label="1H-Indazole"]; Base [label="+ Base (-BH)"]; Anion [label="Indazolide Anion", fontcolor="#EA4335"]; Electrophile [label="+ R-X"];
// Transition States & Products N1_Product [label="N1-Alkylated\n(Thermodynamic)", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; N2_Product [label="N2-Alkylated\n(Kinetic)", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];
// Flow Indazole -> Base [style=invis]; Base -> Anion [label="Deprotonation"]; Anion -> Electrophile [style=invis]; Electrophile -> N1_Product [label="Attack at N1"]; Electrophile -> N2_Product [label="Attack at N2"];
{rank=same; Indazole; Base;} {rank=same; Anion; Electrophile;} {rank=same; N1_Product; N2_Product;} } .dot Caption: General mechanism for base-mediated indazole N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. One moment, please... [jchr.org]
- 19. researchgate.net [researchgate.net]
- 20. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 21. phasetransfer.com [phasetransfer.com]
Technical Support Center: Scale-Up Synthesis of 5-Ethoxy-1H-indazole
Welcome to the technical support center for the synthesis of 5-Ethoxy-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and solve problems, ensuring a robust, safe, and efficient scale-up process.
Introduction: The Indazole Scaffold and Scale-Up Hurdles
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] While numerous methods exist for constructing the indazole ring system on a lab scale, the translation to larger quantities introduces significant challenges.[3] Issues such as heat transfer, mass transport, impurity profiles, and process safety become paramount. This guide provides a framework for navigating these complexities.
A common and industrially relevant approach to synthesizing substituted indazoles involves the diazotization of an ortho-alkylaniline followed by an intramolecular cyclization. This pathway, while effective, requires precise control over highly reactive intermediates and exothermic steps.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up synthesis in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?
This is a classic scale-up problem often rooted in heat and mass transfer limitations.
Answer:
When moving to a larger reactor, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation, which is critical for reactions like diazotization that are often exothermic.[4]
-
Causality - Thermal Control: In a small flask, heat dissipates quickly through the glass walls. In a large reactor, inefficient stirring and a lower surface area can create localized "hot spots." These hot spots can accelerate the decomposition of the thermally sensitive diazonium salt intermediate, leading to the formation of tar and other byproducts instead of your desired indazole.
-
Causality - Mixing Efficiency: Inadequate mixing can lead to poor dispersion of reagents. For instance, if the sodium nitrite solution is not added and dispersed effectively, localized areas of high concentration can cause side reactions, while other parts of the reactor are starved of the reagent, resulting in incomplete conversion.
Troubleshooting Steps:
-
Characterize Thermal Profile: If possible, perform a reaction calorimetry study (e.g., RC1) on a small scale to understand the heat of reaction and the rate of heat evolution. This data is invaluable for safe and effective scale-up.
-
Optimize Reagent Addition: Switch from a single-portion addition to a slow, controlled subsurface addition of the limiting reagent (e.g., sodium nitrite solution). This maintains a low concentration of the reactive species and allows the reactor's cooling system to manage the exotherm.
-
Improve Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the reaction volume and viscosity to ensure homogeneity. Baffles in the reactor are crucial for preventing vortexing and promoting effective mixing.
-
Monitor Reaction Progress: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or TLC to track the consumption of starting material and the formation of the product to determine the true reaction endpoint.
Q2: I'm observing a significant new impurity in my crude product that wasn't present on the small scale. How do I identify and mitigate it?
The appearance of new or elevated levels of impurities is common during scale-up due to longer reaction times and altered thermal profiles.
Answer:
The most likely impurities in this synthesis are regioisomers or byproducts from diazonium salt decomposition.
-
Regioisomer Formation: While this compound is the thermodynamically favored product, kinetic conditions or impurities in starting materials can sometimes lead to the formation of other isomers. Alkylation of the indazole nitrogen, for example, can occur at either N1 or N2, a common challenge in indazole chemistry.[5]
-
Decomposition Byproducts: The diazonium salt intermediate is the critical branching point. If cyclization is slow or inefficient, the diazonium salt can decompose via other pathways. For example, it can react with water to form a phenol (4-ethoxy-2-methylphenol) or undergo radical reactions.
Caption: Competing reaction pathways for the diazonium intermediate.
Troubleshooting Steps:
-
Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it using LC-MS and NMR spectroscopy.[6] Knowing its structure is key to understanding its formation mechanism.
-
Control Temperature Rigorously: The diazotization step should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Ensure an Inert Atmosphere: Purge the reactor with nitrogen or argon before starting the reaction to prevent oxidative side reactions that can occur at elevated temperatures or in the presence of metallic impurities.
-
Re-evaluate Starting Material Purity: Impurities in the initial 4-ethoxy-2-methylaniline can carry through or catalyze side reactions. Verify the purity of each new batch of starting material.
Q3: Column chromatography is not a viable purification method for my 50kg batch. What are my options?
Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.[7]
Answer:
For multi-kilogram quantities, recrystallization, distillation, or acid/base extraction are the preferred methods.
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[4] The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an excellent method for removing non-volatile impurities.
-
Acid/Base Extraction: As an amine-containing heterocycle, this compound can be protonated. This allows for its extraction into an acidic aqueous layer, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Caption: Decision tree for selecting a scalable purification method.
Key Process Parameters & Data
Successful scale-up hinges on the precise control of critical process parameters.
Table 1: Critical Process Parameters in this compound Synthesis
| Parameter | Importance | Recommended Control & Rationale |
|---|---|---|
| Temperature | High | Maintain 0-5 °C during diazotization to prevent diazonium salt decomposition. The cyclization step may require gentle heating, but this must be carefully controlled to avoid byproducts. |
| Reagent Stoichiometry | High | Use a slight excess (1.05-1.10 eq.) of sodium nitrite to ensure full conversion, but avoid a large excess which can lead to side reactions and complicate quenching. |
| Acid Concentration | High | Sufficient acid is required to protonate the aniline and form nitrous acid. The choice of acid (e.g., HCl, H₂SO₄) can impact reaction rate and salt formation during workup.[1] |
| Mixing/Agitation | High | Inefficient mixing leads to poor heat/mass transfer, causing localized hot spots and concentration gradients, which lower yield and purity.[4] |
| Reaction Time | Medium | Monitor via IPC (HPLC/TLC). Reaction time may be longer at scale due to slower reagent addition rates. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures.
Protocol 1: General Scale-Up Synthesis (Illustrative)
Safety Warning: Diazotization is a potentially hazardous reaction. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). A risk assessment must be performed prior to execution.[8]
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with 4-ethoxy-2-methylaniline (1.0 eq.) and a suitable solvent (e.g., aqueous HCl). Begin cooling the jacket to 0-5 °C with strong agitation.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in water. Once the reactor contents are at the target temperature, add the sodium nitrite solution subsurface via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at 0-5 °C for 1 hour. Take a sample for IPC (e.g., HPLC) to confirm the consumption of the starting aniline.
-
Cyclization: Once the diazotization is complete, the reaction may be allowed to slowly warm or be gently heated (e.g., to 30-40 °C, process dependent) to drive the intramolecular cyclization. Monitor the formation of the indazole product by IPC.
-
Workup & Quenching: Cool the reaction mixture. Quench any excess nitrous acid by slowly adding a solution of sulfamic acid until a negative test with potassium iodide-starch paper is observed.
-
Isolation: Adjust the pH of the reaction mixture with a base (e.g., NaOH solution) to precipitate the crude product or to prepare for extraction. Filter the crude solid or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using a pre-determined scalable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene).
Protocol 2: Purity Analysis by HPLC
This method is crucial for in-process control and final product release.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of crude or purified material in methanol or acetonitrile to a concentration of ~0.5 mg/mL.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. valveandcontrol.com [valveandcontrol.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for Indazole Compounds
Welcome to the technical support center for indazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile indazole scaffold in their work. Indazoles are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their unique physicochemical properties require specific handling and storage protocols to ensure experimental success and maintain compound integrity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during the experimental lifecycle of these compounds.
Section 1: Troubleshooting Guide for Common Experimental Issues
Compound precipitation, inconsistent results, or apparent degradation can derail critical experiments. The following table addresses the most frequently encountered problems, their underlying causes, and actionable solutions.
| Observation / Issue | Potential Cause(s) | Recommended Solution & Rationale |
| Immediate precipitation upon dilution of a DMSO stock into aqueous media (e.g., cell culture medium, assay buffer). | Poor Aqueous Solubility & "Solvent Shock": Indazole derivatives are often poorly soluble in water.[3][4] Rapidly diluting a concentrated organic stock into an aqueous system causes the compound to crash out of solution as the solvent polarity changes drastically.[4][5] | Optimize Dilution Protocol: Prepare a high-concentration stock solution in 100% DMSO. Add this stock dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This gradual introduction helps prevent localized high concentrations that lead to precipitation.[5] Determine Solubility Limit: Before conducting your main experiment, perform a solubility test to find the maximum soluble concentration of your compound in the specific medium.[4] Control Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and preferably at 0.1% or lower, to minimize solvent effects and toxicity.[4] |
| The solid compound has changed color (e.g., yellow to brown) or appearance over time. | Degradation: This is a primary indicator of compound degradation, which can be caused by: 1. Oxidation: Sensitivity to atmospheric oxygen.[6] 2. Photodegradation: Exposure to UV or ambient light.[7] 3. Moisture: Absorption of water from the atmosphere.[6] | Verify Storage Integrity: Ensure the compound is stored under the recommended conditions: 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[6] Use a Desiccator: If the compound is frequently accessed, store the vial inside a desiccator to protect it from moisture.[6] Purity Re-analysis: If degradation is suspected, re-analyze the compound's purity using a suitable method like HPLC before use.[8] |
| Inconsistent or reduced biological activity in subsequent experiments using the same stock solution. | Solution Instability / Freeze-Thaw Cycles: Solutions are less stable than the solid compound.[8] Repeatedly freezing and thawing a stock solution can accelerate degradation, compromising its effective concentration.[8][9] | Aliquot Stock Solutions: After preparing your stock solution, divide it into smaller, single-use aliquots. Store these at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] This practice avoids the damaging effects of freeze-thaw cycles on the primary stock. Prepare Fresh Working Solutions: For maximum consistency, prepare fresh working dilutions from a properly stored aliquot immediately before each experiment.[8] |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Photochemical Rearrangement: Indazoles, particularly 1H-indazoles, can undergo a phototransposition to form benzimidazoles when exposed to UV light.[7] This is a known degradation pathway. Hydrolysis: The compound may be degrading under strongly acidic or basic conditions used in sample preparation or mobile phases.[1][7] | Protect from Light: Always handle indazole compounds and their solutions in a manner that minimizes light exposure. Use amber vials or wrap containers in foil.[10] Control pH: Ensure that the pH of your solvents and buffers is within a stable range for your specific indazole derivative. Avoid harsh acidic or basic conditions unless conducting forced degradation studies.[7] |
Section 2: Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the ideal long-term storage conditions for solid indazole compounds? For optimal long-term stability, solid indazole compounds should be stored at 2-8°C in a dry, dark, and well-ventilated location .[6][11] The container must be tightly sealed to protect against moisture and air.[6]
Q2: Why is an inert atmosphere (e.g., argon, nitrogen) recommended for storage? Many complex organic molecules, including indazole derivatives, can be sensitive to long-term exposure to atmospheric oxygen.[6] Storing the compound under an inert gas minimizes the risk of oxidative degradation, which helps preserve the purity and biological activity of the material over its shelf life.[6][10]
Q3: How should I store solutions of my indazole compound for best results? Solutions are significantly less stable than the lyophilized powder.[8] For maximum stability, stock solutions should be aliquoted into single-use vials and stored at -80°C , which can preserve integrity for up to 6 months.[8] For shorter-term storage (up to 1 month), -20°C is acceptable.[8] It is critical to avoid repeated freeze-thaw cycles.[9]
Q4: What are the common visual signs of indazole compound degradation? The most common sign is a change in physical appearance. A product that is typically a white or yellow solid may darken to tan or brown.[6] Any significant change in color or a transition from a crystalline solid to an oily or gummy substance suggests potential degradation, and the purity of the compound should be verified before use.[6]
Q5: My analytical data suggests my indazole derivative is converting into a benzimidazole. Why is this happening? This transformation is a well-documented photochemical rearrangement.[7] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form. This 2H-tautomer is the species that then rearranges to yield the more stable benzimidazole structure.[7] This process can occur even without additional reagents, requiring only light exposure.
Handling & Safety
Q6: What are the essential safety precautions when handling indazole compounds in powder form? As a standard practice for all chemical reagents, you must handle indazole powders in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[11][12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat.[12][13][14] Avoid direct contact with skin and eyes.[11] After handling, wash your hands thoroughly.[13]
Solubility
Q7: My indazole compound is difficult to dissolve. What solvents should I try? Indazole's bicyclic aromatic structure lends itself to good solubility in polar aprotic organic solvents.[3] The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) .[1] Solubility in alcohols like ethanol and methanol is typically moderate, while solubility in water is generally low.[3][15] For nonpolar derivatives, solvents like toluene might offer some solubility due to pi-pi stacking interactions.[3]
Q8: Why does my indazole compound precipitate when I add it to cell culture media, and how can I fix it? This is a very common issue known as "solvent shock" and is caused by the compound's low solubility in the aqueous environment of the media.[4] The compound is stable in the high-polarity DMSO stock but precipitates when that solvent is rapidly diluted away. To resolve this, follow the troubleshooting workflow detailed below.
Section 3: Visualized Workflow & Experimental Protocols
Troubleshooting Workflow: Compound Precipitation in Aqueous Media
The following diagram outlines a systematic approach to diagnosing and solving precipitation issues when preparing working solutions for in vitro assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Resolving Inconsistencies in Experimental Results with 5-Ethoxy-1H-indazole: A Technical Support Guide
Welcome to the technical support center for 5-Ethoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve inconsistencies encountered during experimentation with this versatile molecule. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to use an anhydrous aprotic solvent like DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.
Q2: What is the expected solubility of this compound in common laboratory solvents?
While specific quantitative solubility data for this compound is not extensively published, based on its structure and the properties of analogous indazole derivatives, a general solubility profile can be expected.
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic molecules. |
| Ethanol | Moderate to High | Polar protic solvent that can engage in hydrogen bonding. |
| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |
| Dichloromethane (DCM) | Moderate | A common, relatively nonpolar organic solvent. |
| Water | Low | The hydrophobic indazole core limits aqueous solubility. |
Q3: Is this compound susceptible to degradation?
Yes, like many indazole derivatives, this compound is susceptible to degradation under certain conditions.[1] Key degradation pathways to be aware of include:
-
Photodegradation: Exposure to UV light can lead to decomposition. It is crucial to handle the compound and its solutions in amber vials or under low-light conditions.
-
Oxidation: The indazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
-
Hydrolysis: While the ethoxy group is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures can lead to hydrolysis to the corresponding 5-hydroxy-1H-indazole.
Part 2: Troubleshooting Guide for Inconsistent Experimental Results
This section provides a structured approach to diagnosing and resolving common experimental inconsistencies.
Issue 1: Inconsistent or Lower-than-Expected Purity
Symptom: You observe unexpected peaks in your HPLC or NMR analysis of a newly synthesized or purchased batch of this compound.
Potential Causes & Solutions:
-
Residual Starting Materials or Reagents:
-
Diagnosis: Compare the retention times (HPLC) or chemical shifts (NMR) of the unexpected peaks with those of the starting materials and reagents used in the synthesis.
-
Solution: Re-purify the compound using column chromatography or recrystallization. Ensure complete reaction monitoring (e.g., by TLC or LC-MS) during synthesis to confirm the full consumption of starting materials.
-
-
Formation of Regioisomers:
-
Diagnosis: During synthesis, particularly in N-alkylation or other substitution reactions, regioisomers (e.g., N1 vs. N2 alkylation) can form.[2] These isomers often have very similar polarities and may co-elute in chromatography. Advanced NMR techniques like HMBC and NOESY can help distinguish between isomers.
-
Solution: Optimize the reaction conditions to favor the formation of the desired isomer. For instance, the choice of base and solvent can significantly influence the regioselectivity of N-alkylation.[2]
-
-
Dimerization:
-
Diagnosis: Indazole derivatives can sometimes undergo dimerization, especially under harsh reaction conditions.[1] These dimers will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.
-
Solution: Modify reaction conditions by, for example, using milder reagents, lower temperatures, or more dilute reaction mixtures to disfavor intermolecular reactions.
-
Issue 2: Inconsistent Biological Assay Results
Symptom: You observe high variability in the IC50 values or other activity readouts in your biological assays.
Potential Causes & Solutions:
-
Compound Precipitation in Assay Media:
-
Diagnosis: Visually inspect your assay plates for any signs of precipitation. The low aqueous solubility of this compound can lead to it crashing out of solution in aqueous assay buffers.
-
Solution:
-
Lower the final concentration of the compound in the assay.
-
Increase the percentage of DMSO in the final assay medium (while ensuring it is below the tolerance level for your cell line or enzyme).
-
Consider using a solubility-enhancing excipient, if appropriate for your assay.
-
-
-
High ATP Concentration in Kinase Assays:
-
Diagnosis: If you are testing this compound as a kinase inhibitor, many indazole-based inhibitors are ATP-competitive.[3] High concentrations of ATP in the biochemical assay can outcompete the inhibitor, leading to an artificially high IC50 value.[3][4]
-
Solution: Perform the kinase assay at an ATP concentration that is close to the Km value for the specific kinase. This will provide a more accurate measure of the inhibitor's potency.[4]
-
-
Off-Target Effects:
-
Diagnosis: The observed cellular phenotype may be due to the compound hitting unintended targets.
-
Solution: Profile the compound against a panel of kinases or other relevant targets to assess its selectivity.[3] A workflow for investigating off-target effects is outlined below.
-
Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating and validating a suspected off-target effect.
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the quality control and handling of this compound.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing a reversed-phase HPLC method for purity assessment.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for many small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure good peak shape for the basic indazole nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to ensure elution of the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of water and acetonitrile. | Ensure the compound is fully dissolved before injection. |
Workflow for HPLC Analysis:
Caption: General experimental workflow for HPLC purity analysis.
Protocol 2: General Procedure for Recrystallization
This protocol can be used to purify solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this compound could be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Solubility of 5-Ethoxy-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Ethoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. We provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your research. Our approach is rooted in explaining the scientific principles behind each strategy, enabling you to make informed decisions for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and dissolution of this compound.
Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: this compound (MW: 162.19 g/mol , Formula: C₉H₁₀N₂O) is a bicyclic aromatic compound.[1] While the ethoxy group provides some polarity, the core indazole structure is predominantly hydrophobic. Such molecules often exhibit poor aqueous solubility, a common challenge for over 40% of new chemical entities in drug discovery.[2] The crystalline solid-state form of the compound requires energy to break the crystal lattice before it can dissolve, further limiting its solubility in aqueous media.[3]
Q2: What are the most straightforward, first-line strategies to try for solubilizing this compound for initial in vitro screening assays?
A2: For initial screenings, the two most common and effective "quick-start" methods are pH adjustment and the use of cosolvents.
-
pH Adjustment: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[4] Modifying the pH of your buffer to either acidic (e.g., pH 1-3) or basic (e.g., pH >10) conditions can ionize the molecule, significantly increasing its aqueous solubility.
-
Cosolvency: If altering the pH is not compatible with your assay, using a water-miscible organic solvent (a cosolvent) like DMSO, ethanol, or PEG 400 is a standard approach.[5][6] Typically, you would dissolve the compound at a high concentration in 100% cosolvent and then dilute it into your aqueous buffer, ensuring the final cosolvent concentration is low enough to not affect your experimental system.
Q3: How do I know if the solubility of this compound is pH-dependent?
A3: The solubility of ionizable compounds is intrinsically linked to the pH of the medium.[7] The parent indazole molecule has two pKa values (~1.04 for protonation and ~13.86 for deprotonation).[4] Therefore, this compound is expected to be least soluble around its isoelectric point and significantly more soluble at pH values far from this point (i.e., pH < 2 or pH > 12). A simple experiment measuring solubility in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12) will quickly confirm this dependence.[8]
Q4: What essential data should I collect to systematically address a solubility problem with this compound?
A4: To effectively troubleshoot, you should first establish a baseline. We recommend determining the following:
-
Kinetic Solubility: This is a high-throughput measurement of how much compound dissolves immediately upon addition to a buffer from a concentrated DMSO stock. It's relevant for most screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by stirring an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours). This value is critical for formulation development.
-
pH-Solubility Profile: Measure the thermodynamic solubility at various pH points to understand the impact of ionization.
This initial data will guide you to the most appropriate enhancement strategy, as outlined in our troubleshooting workflow below.
Section 2: Troubleshooting Workflow: A Systematic Approach to Solubility Enhancement
For a researcher facing solubility issues, a structured approach is more efficient than random testing. This workflow provides a decision-making framework to guide you from initial characterization to selecting an advanced formulation strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 3: Detailed Troubleshooting Guides & Protocols
This section provides in-depth explanations and step-by-step protocols for the primary solubility enhancement strategies.
Guide 1: pH Modification
-
Issue: Your compound, dissolved in DMSO, precipitates upon dilution into a neutral (pH 7.4) physiological buffer.
-
Scientific Rationale: This precipitation occurs because the compound's solubility in the final aqueous environment is much lower than in the DMSO stock. As an amphoteric molecule, this compound can accept a proton (becoming a cation) in strongly acidic conditions or donate a proton (becoming an anion) in strongly basic conditions.[4] These charged, or ionized, forms are significantly more polar and thus more soluble in water.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., using citrate for low pH, phosphate for neutral pH, and borate for high pH).
-
Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the profile.
-
Guide 2: Cosolvency
-
Issue: You require a concentration of this compound that is higher than its intrinsic aqueous solubility for an in vitro assay, and pH modification is not an option.
-
Scientific Rationale: Cosolvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar drug.[5][9] The cosolvent works by reducing the polarity of the water, thereby decreasing the interfacial tension between the aqueous medium and the hydrophobic solute, making it easier for the solute to dissolve.[10][11]
-
Experimental Protocol: Preparation of Solutions using Cosolvents
-
Select a biocompatible cosolvent. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[12]
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen cosolvent (e.g., 10 mg/mL in PEG 400).
-
Vortex or sonicate the stock solution until the compound is fully dissolved.
-
Perform serial dilutions of this stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer (not the other way around) with vigorous vortexing to avoid precipitation.
-
Ensure the final concentration of the cosolvent in your assay is below the threshold that could cause toxicity or artifacts (typically <1% for many cell-based assays, but this must be validated).
-
| Common Cosolvent | Properties | Typical Final Concentration in Assays |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power | < 0.5% |
| Ethanol | Biocompatible, volatile | < 1.0% |
| Propylene Glycol (PG) | Less toxic than ethanol | 1-5% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, viscous | 1-10% |
Guide 3: Complexation with Cyclodextrins
-
Issue: Cosolvents are interfering with your experimental results, or you observe compound precipitation over the course of a long-term experiment.
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a water-soluble inclusion complex.[14] This shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility without using organic solvents.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and low toxicity.
-
Experimental Protocol: Solubilization using HP-β-CD
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v in water or buffer).
-
Add the solid this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for several hours (or overnight) to facilitate complex formation.
-
Once equilibrium is reached, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear filtrate is your stock solution of the drug-cyclodextrin complex.
-
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Guide 4: Advanced Strategies for Formulation Development
For professionals in drug development aiming for preclinical or clinical formulations, more advanced techniques are necessary to achieve desired bioavailability.
-
Solid Dispersions: This strategy involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[2][16] The amorphous form has higher energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[3][17]
-
Mechanism: Increases dissolution by reducing particle size to a molecular level, improving wettability, and presenting the drug in a high-energy amorphous form.[2][17]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[2][18]
-
Preparation Methods: Hot-Melt Extrusion (HME) and Spray Drying are scalable manufacturing processes.[9][19]
-
-
Nanosuspensions: This technique involves reducing the particle size of the pure drug down to the nanometer range (typically 100-500 nm).[15]
-
Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a significant increase in dissolution velocity.[20]
-
Advantages: High drug loading is possible as it is a carrier-free system.[21] It can improve bioavailability for drugs that are poorly soluble in both aqueous and lipid media.[21]
-
Preparation Methods: Top-down methods like media milling or high-pressure homogenization are common.[14][22]
-
Section 4: Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Best For... |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form.[13][23] | Simple, cost-effective, uses common buffers. | Only applicable to ionizable compounds; may not be compatible with physiological conditions or certain assays. | Initial screening, formulation of oral solutions for ionizable drugs. |
| Cosolvency | Reduces the polarity of the solvent system, lowering the energy required to dissolve a hydrophobic solute.[5][9] | Easy to prepare in the lab, effective for many compounds. | Potential for solvent toxicity/interference in biological assays; drug may precipitate upon dilution.[6] | In vitro assays where final solvent concentration can be controlled and validated. |
| Complexation | Encapsulates the hydrophobic drug within a hydrophilic host molecule (e.g., cyclodextrin).[14][24] | Avoids organic solvents, can increase stability, low toxicity. | Requires specific host-guest compatibility; can be more expensive; high concentrations of cyclodextrin may be needed. | Cell-based assays, parenteral formulations, overcoming cosolvent incompatibility. |
| Solid Dispersion | Disperses the drug molecularly in a hydrophilic polymer matrix, often in a high-energy amorphous state.[2][18] | Significant increase in dissolution rate and apparent solubility; established manufacturing processes.[17] | Can be physically unstable (recrystallization); requires specialized equipment (HME, spray dryer). | Oral solid dosage form development for poorly soluble drugs. |
| Nanosuspension | Increases the surface area-to-volume ratio by reducing particle size to the sub-micron range.[15][21] | Increases dissolution velocity; high drug loading is possible; applicable to nearly all insoluble drugs.[21] | Requires specialized high-energy equipment; potential for particle aggregation requires careful stabilizer selection. | Oral and parenteral formulations, especially for drugs with very high doses. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. jddtonline.info [jddtonline.info]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvency | PPTX [slideshare.net]
- 7. scilit.com [scilit.com]
- 8. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. ymerdigital.com [ymerdigital.com]
- 18. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. scispace.com [scispace.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eaapublishing.org [eaapublishing.org]
- 23. pharmoutsourcing.com [pharmoutsourcing.com]
- 24. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
Validation & Comparative
Navigating the Uncharted: A Comparative Guide to Validating the Biological Target of 5-Ethoxy-1H-indazole
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, early milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action of 5-Ethoxy-1H-indazole, a molecule of interest whose specific biological target remains to be fully characterized.
The 1H-indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects.[1][2][3][4] Derivatives have been shown to target a diverse range of proteins, from kinases like ASK1 and FGFR to enzymes like COX-2.[2][5][6][7] The addition of a 5-ethoxy group to this scaffold presents a unique chemical entity, prompting a systematic and unbiased investigation into its precise molecular target.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-faceted strategy for target identification and validation, emphasizing the "why" behind each experimental choice. We will explore a tiered approach, beginning with broad, proteome-wide screening to generate hypotheses, followed by rigorous biochemical and cell-based assays to confirm and characterize the target engagement.
Part 1: Unbiased Target Identification – Casting a Wide Net
When the target of a novel compound is unknown, the most robust starting point is an unbiased, proteome-wide screening approach. These methods allow for the identification of direct binding partners in a complex biological milieu, such as a cell lysate, without preconceived notions. This initial phase is crucial for generating high-quality, actionable hypotheses.
Recommended Unbiased Screening Methodologies:
| Methodology | Principle | Advantages | Considerations |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Measures changes in protein conformation upon ligand binding by assessing alterations in protease accessibility.[8] | No chemical modification of the compound is required, preserving its native activity. Provides information on binding site and allosteric effects.[8] | Requires specialized mass spectrometry instrumentation and bioinformatics expertise. |
| Proteome Integral Solubility Alteration (PISA) | Exploits the principle that ligand binding can alter a protein's thermal stability or solubility.[9][10] | High-throughput and scalable, allowing for the screening of multiple compounds or conditions.[9][10] | May not be suitable for all protein classes and can be influenced by indirect effects on protein complexes. |
| Affinity-Based Protein Profiling (ABPP) | Utilizes chemically modified probes to covalently label and enrich binding proteins for identification by mass spectrometry.[11] | Can capture both covalent and non-covalent interactions and is highly sensitive for identifying low-abundance targets.[11] | Requires synthesis of a tagged version of the compound, which may alter its binding properties. |
Expert Insight: For a novel, uncharacterized molecule like this compound, starting with a label-free method like LiP-MS or PISA is often preferable. This avoids the initial investment in synthesizing a chemical probe and eliminates the risk of the tag interfering with the compound's natural binding mode.
Experimental Workflow: Proteome-Wide Target Identification using LiP-MS
The following diagram illustrates a typical workflow for identifying the direct targets of this compound using LiP-MS.
Caption: Workflow for LiP-MS based target identification.
Part 2: Hypothesis-Driven Target Validation
The results from the unbiased screening will yield a list of putative protein targets. The next crucial phase is to validate these candidates. Given the prevalence of kinase inhibition among indazole derivatives, let us hypothesize that the primary screen identified a specific protein kinase, for example, "Kinase X," as a high-confidence hit.[2][5]
Now, the focus shifts to targeted, quantitative assays to confirm this interaction and compare the activity of this compound to a known, well-characterized inhibitor of Kinase X.
Tier 1: In Vitro Biochemical Confirmation
The first step is to confirm a direct interaction between this compound and purified Kinase X protein.
Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)
-
Objective: To determine the IC50 value of this compound against Kinase X and compare it to a known inhibitor.
-
Materials: Purified active Kinase X, appropriate substrate, ATP, this compound, known Kinase X inhibitor (e.g., "Inhibitor-Y"), ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound and Inhibitor-Y.
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compounds.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data Table (Hypothetical Results):
| Compound | Target | Biochemical IC50 (nM) | Selectivity Profile |
| This compound | Kinase X | 75 | To be determined |
| Inhibitor-Y (Control) | Kinase X | 10 | Known to inhibit Kinase Y and Z |
Expert Insight: A key aspect of target validation is understanding a compound's selectivity. A broad kinase panel screening is a logical next step to assess the specificity of this compound.[12][13][14][15][16] This is critical for predicting potential off-target effects and ensuring that the desired therapeutic effect is mediated through the intended target.[14]
Tier 2: Target Engagement in a Cellular Context
Demonstrating that the compound can bind to its target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[17]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® workflow to confirm cellular target engagement.
A successful CETSA experiment will show a thermal shift (increased stability at higher temperatures) for Kinase X in cells treated with this compound compared to vehicle-treated cells, providing strong evidence of direct target engagement in a physiological context.
Tier 3: Functional Cellular Assays
The final step in preclinical validation is to demonstrate that target engagement by this compound leads to a functional consequence in a disease-relevant cellular model. This involves measuring the modulation of a downstream biomarker in the Kinase X signaling pathway.
Signaling Pathway Diagram (Hypothetical Kinase X Pathway)
Caption: Inhibition of the Kinase X pathway by this compound.
Experimental Protocol: Phospho-Substrate Western Blot
-
Objective: To measure the inhibition of Kinase X activity in cells by quantifying the phosphorylation of its direct downstream substrate.
-
Cell Model: A cell line where the Kinase X pathway is known to be active (e.g., a specific cancer cell line).
-
Procedure:
-
Culture cells and treat with a dose-response of this compound and Inhibitor-Y for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of the substrate (p-Substrate) and total substrate.
-
Quantify band intensities to determine the ratio of p-Substrate to total Substrate.
-
-
Expected Outcome: A dose-dependent decrease in the p-Substrate/total Substrate ratio in cells treated with this compound, comparable to the effect of Inhibitor-Y. This links target engagement to a functional cellular outcome.
Conclusion: Building a Self-Validating Case
The validation of a biological target is not a linear process but an iterative one, where each experiment builds confidence and provides deeper insights. For a novel compound like this compound, this journey begins with an open mind and unbiased, proteome-wide screening. The subsequent focused validation assays—from biochemical confirmation and cellular target engagement to functional pathway modulation—create a self-validating system. By objectively comparing the performance of this compound with established tool compounds, researchers can build a robust data package that clearly defines its mechanism of action, paving the way for further drug development. This rigorous, multi-pronged approach significantly increases the probability of success in the long and arduous path of therapeutic discovery.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 9. [PDF] STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. assayquant.com [assayquant.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Efficacy of 1H-Indazole Analogs as Enzyme Inhibitors
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structural status. Its unique bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, provides a rigid and tunable framework for interacting with a diverse array of biological targets. This has led to the successful development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib.[1]
This guide offers a comparative analysis of 1H-indazole analogs as inhibitors of three critical enzyme families: Protein Kinases, Indoleamine 2,3-dioxygenase 1 (IDO1), and Poly(ADP-ribose) Polymerase (PARP). We will delve into structure-activity relationships (SAR), present quantitative inhibitory data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Landscape of Inhibition: Key Enzyme Targets
The efficacy of the 1H-indazole core stems from its ability to act as a versatile hinge-binding motif, particularly in ATP-binding pockets, and to engage in crucial hydrogen bonding and hydrophobic interactions.[2]
Protein Kinases: The Master Regulators
Protein kinases orchestrate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[3] The 1H-indazole scaffold has proven to be an exceptionally effective template for designing potent and selective kinase inhibitors.[1][4]
Mechanism & Binding: Typically, the indazole's N1-H and N2 atoms act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP to bind to the hinge region of the kinase domain. Substituents on the indazole ring then extend into surrounding hydrophobic pockets to confer potency and selectivity.
Comparative Analysis: Analogs have been developed against a wide spectrum of kinases, including:
-
VEGFR/FGFR: Crucial for angiogenesis. Modifications at the 6-position have been shown to be critical for determining potency and selectivity.[1][4]
-
ERK1/2: Key components of the MAPK signaling pathway. Indazole amides have shown potent enzymatic and cellular activity.[5][6]
-
Pim Kinases: A family of serine/threonine kinases involved in tumorigenesis. 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim inhibitors.[7]
-
ALK: Entrectinib, a 3-aminoindazole derivative, shows high activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM.[5]
-
Bcr-Abl: 1H-indazol-3-amine derivatives have shown potent inhibition against both wild-type and T315I mutant Bcr-Abl, a key driver in chronic myeloid leukemia.[2][5]
Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunotherapy Target
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[8] In the tumor microenvironment, IDO1 activity depletes local tryptophan levels and produces immunosuppressive metabolites, allowing cancer cells to evade the immune system.[9] Thus, inhibiting IDO1 is a major strategy in cancer immunotherapy.
Mechanism & Binding: The 1H-indazole scaffold is a potent pharmacophore for IDO1 inhibition, where the N2 atom of the indazole ring coordinates with the heme iron.[10][11] The docking model indicates that effective interactions with the heme and hydrophobic pockets are crucial for inhibitory activity.[5]
Comparative Analysis: Structure-activity relationship studies have revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole ring play a crucial role in IDO1 inhibition.[5] Furthermore, 6-substituted derivatives generally show higher inhibition percentages than their 5-substituted counterparts.[12]
Poly(ADP-ribose) Polymerase (PARP): Guardians of Genomic Integrity
PARP enzymes, particularly PARP-1, are central to DNA repair, primarily through the base excision repair (BER) pathway.[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a powerful therapeutic strategy.[14]
Mechanism & Binding: PARP inhibitors, including those with an indazole core like Niraparib, function as NAD+ mimics, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains. This "traps" PARP on damaged DNA, leading to the accumulation of cytotoxic DNA double-strand breaks.
Comparative Analysis: The 2-phenyl-2H-indazole-7-carboxamide scaffold has been extensively optimized to yield potent PARP-1 and PARP-2 inhibitors.[15] MK-4827, a compound from this series, demonstrates excellent PARP 1 and 2 inhibition with IC₅₀ values of 3.8 and 2.1 nM, respectively, and shows efficacy in xenograft models of BRCA-1 deficient cancer.[15]
Quantitative Comparison of 1H-Indazole Analogs
The following table summarizes the inhibitory potency of representative 1H-indazole analogs against various enzyme targets, providing a quantitative basis for comparison.
| Compound ID/Name | Target Enzyme(s) | IC₅₀ (nM) | Key Structural Features | Reference |
| Entrectinib | ALK | 12 | 3-Amino-5-substituted indazole | [5] |
| Compound 102 | FGFR1 | 30.2 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | [5] |
| Compound 109 | EGFR (T790M) | 5.3 | 1H-indazole derivative | [5] |
| Compound 89 | Bcr-Abl (WT) | 14 | 1H-indazol-3-amine derivative | [5] |
| Compound 116 | ERK1/2 | 9.3 | 1H-indazole amide derivative | [5] |
| Compound 30l | PAK1 | 9.8 | 1H-indazole-3-carboxamide derivative | [16] |
| Compound 121 | IDO1 | 720 | 3-Substituted 1H-indazole with carbohydrazide moiety | [5] |
| MK-4827 (Niraparib) | PARP-1 / PARP-2 | 3.8 / 2.1 | 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | [15] |
Decoding the Scaffold: Structure-Activity Relationships (SAR)
The inhibitory profile of a 1H-indazole analog is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is fundamental to rational drug design.
Caption: Key positions on the 1H-indazole ring for SAR modification.
-
N1-Position: The proton on N1 is often a crucial hydrogen bond donor for interacting with the hinge region of kinases. Alkylation at this position can be detrimental to kinase activity but may be explored for other targets or to modulate physicochemical properties.
-
C3-Position: This position is frequently used to introduce vectors that probe deeper into binding pockets. For instance, 3-amino and 3-carboxamide moieties are common features in potent kinase and PAK1 inhibitors, respectively.[5][16]
-
C4/C6-Positions: Substitutions at these positions are particularly important for IDO1 inhibitory activity, where they can form key interactions within the enzyme's active site.[5]
-
C5/C6-Positions: Modifications here are a proven strategy for tuning kinase selectivity and potency.[4] For example, in Bcr-Abl inhibitors, a para-fluorine substituent on a phenyl ring attached at C5 was found to be crucial for antitumor activity.[2]
Experimental Protocols: A Self-Validating Approach
Reproducible and reliable data is the bedrock of drug discovery. The following protocols are designed to be self-validating systems, incorporating necessary controls and explaining the rationale behind key steps.
Workflow for Inhibitor Characterization
The journey from a library of compounds to a validated lead involves a multi-step, logical progression.
Caption: General workflow for enzyme inhibitor discovery and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is broadly applicable to most protein kinases.
Causality Statement: The principle relies on a coupled reaction. First, the kinase reaction depletes ATP to produce ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 1H-indazole analog in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 points). This is crucial for generating a dose-response curve.[17]
-
Transfer a small volume (e.g., 1 µL) of each dilution to a 384-well white assay plate. Include DMSO-only wells as a "high activity" control (0% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate (protein or peptide), and ATP in an appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Add the master mix to the wells containing the compounds.
-
Add master mix to wells without compound for the 0% inhibition control and buffer-only wells for the 100% inhibition (background) control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[18]
-
-
Signal Generation & Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular context, which provides insights into cell permeability and metabolic stability.
Causality Statement: The assay uses human cancer cells (e.g., HeLa or IFN-γ stimulated SK-OV-3) that express IDO1. The enzyme converts tryptophan in the cell culture medium to kynurenine. The concentration of kynurenine, which is secreted into the medium, is measured colorimetrically. A reduction in kynurenine production in the presence of the inhibitor indicates IDO1 inhibition.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours. The inclusion of a known inducer is critical for robust enzyme expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-indazole analogs in culture medium.
-
Remove the IFN-γ containing medium from the cells and add the medium containing the test compounds. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and medium with DMSO as a negative (vehicle) control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Centrifuge to pellet the precipitate. This step is essential to prevent interference from proteins in the colorimetric reaction.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Read the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the data and determine the IC₅₀ value as described in the kinase assay protocol. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not cell death.[8]
-
Conclusion and Future Perspectives
The 1H-indazole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. Its proven success in targeting kinases, IDO1, and PARP underscores its privileged nature in medicinal chemistry. The comparative analysis reveals that while the core provides a foundational binding element, strategic decoration of the ring system is paramount for achieving high potency and the desired selectivity profile.
Future efforts will likely focus on developing next-generation indazole analogs that can overcome acquired resistance mechanisms, explore novel allosteric binding sites, and target new enzyme classes. The integration of computational modeling with robust, validated experimental protocols, such as those outlined here, will be instrumental in accelerating the discovery of new 1H-indazole-based therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and preliminary structure–activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Compass for Kinase Inhibition - Navigating the Selectivity Landscape of 5-Ethoxy-1H-indazole
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the pursuit of novel therapeutics. The 1H-indazole core is a well-established pharmacophore, forming the structural backbone of numerous potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-Ethoxy-1H-indazole, a representative member of this important class of compounds. By contextualizing its potential selectivity against a panel of kinases and comparing it with other functionally relevant indazole-based inhibitors, we aim to provide a technical and practical resource for researchers.
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase responsible for disease progression is the primary goal, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[4][5] Therefore, a thorough understanding of a compound's interactions across the human kinome is a critical step in its development.[6][7] This guide will delve into the experimental design, data interpretation, and comparative analysis necessary to characterize the kinase selectivity profile of this compound.
Designing the Investigation: A Multi-faceted Approach to Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity requires a systematic and multi-tiered experimental approach. The primary objective is to determine the inhibitory concentration (IC50) of this compound against a broad, representative panel of kinases. This provides a quantitative measure of its potency and a broad overview of its selectivity.
Key Experimental Considerations:
-
Kinase Panel Selection: The choice of kinases for the screening panel is a critical decision. A comprehensive panel should include representatives from all major kinase families to provide a broad view of selectivity. For a more focused study, the panel could be tailored to include kinases that are structurally related to a putative primary target or those known to be involved in relevant signaling pathways or toxicity.
-
Assay Format: A variety of in vitro assay formats are available for kinase activity screening, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[8][9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[5]
-
ATP Concentration: Since most indazole-based inhibitors are ATP-competitive, the concentration of ATP used in the assay can significantly influence the measured IC50 value.[5] Assays are often performed at the ATP Km for each kinase to provide a standardized measure of potency. However, conducting assays at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[9][10]
-
Control Compounds: The inclusion of appropriate control compounds is essential for data validation. A well-characterized, broad-spectrum kinase inhibitor (e.g., Staurosporine) can serve as a positive control for assay performance, while a known selective inhibitor for a specific kinase can be used as a benchmark for comparison.
Experimental Workflow for Kinase Panel Screening
Caption: A generalized workflow for in vitro kinase panel screening.
Comparative Analysis: The Indazole Scaffold in Context
While specific data for this compound is not yet publicly available, we can infer its potential selectivity profile by examining structurally related compounds. The indazole scaffold is a versatile starting point for designing kinase inhibitors with diverse selectivity profiles.[2][11] Substitutions at various positions on the indazole ring can dramatically alter a compound's potency and selectivity.[11]
Table 1: Comparative Kinase Inhibition Profiles of Representative Indazole-Based Inhibitors
| Compound ID | Primary Kinase Target(s) | IC50 (nM) | Key Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Reference |
| Axitinib | VEGFR1/2/3, PDGFRβ, c-KIT | 0.1 / 0.2 / 0.1-0.3 | RET, FLT3 | 1.8 / 2.9 | [2] |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-KIT | 10 / 30 / 47 | FGFR1, c-Fms | 84 / 146 | [2] |
| UNC2025 | MER, FLT3 | 0.74 / 0.8 | AXL, TRKA | 122 / 1.67 | [1] |
| BMS-777607 | MET, AXL, RON, TYRO3 | 3.9 / 1.1 / 1.8 / 4.3 | AURKA, AURKB | 15 / 33 | [1] |
This table presents a selection of indazole-containing compounds and is for illustrative purposes to highlight the diversity of selectivity profiles within this chemical class.
The data in Table 1 clearly demonstrates that while sharing the same core indazole structure, these compounds exhibit markedly different selectivity profiles. For instance, Axitinib is a potent inhibitor of VEGF receptors, while UNC2025 targets MER and FLT3 with high affinity.[1][2] These differences are attributable to the distinct substitution patterns on the indazole ring, which dictate the specific interactions with the amino acid residues in the ATP-binding pockets of different kinases.
Hypothetical Selectivity Profile of this compound and Interpretation
Based on the general properties of the indazole scaffold, we can hypothesize a potential kinase interaction profile for this compound. The ethoxy group at the 5-position is likely to influence its interactions within the ATP-binding pocket.[2] A comprehensive kinase panel screen would be necessary to elucidate its precise selectivity profile.
Interpreting the Data:
The results of a kinase panel screen for this compound would be presented as a list of kinases and the corresponding percent inhibition at a given concentration or as IC50 values. A highly selective inhibitor would show potent inhibition of a single kinase or a small number of related kinases, with minimal activity against other kinases in the panel. Conversely, a non-selective inhibitor would inhibit a broad range of kinases.
Visualizing Kinase Selectivity: The Kinome Tree
A powerful tool for visualizing kinase inhibitor selectivity is the kinome tree. This graphical representation of the human kinome allows for the mapping of inhibition data, providing an intuitive visual summary of a compound's selectivity profile.
Caption: A simplified representation of the human kinome tree.
In a real-world scenario, the nodes on this tree representing kinases inhibited by this compound would be highlighted, providing a clear visual representation of its selectivity.
Detailed Experimental Protocol: Luminescent Kinase Assay (ADP-Glo™)
This protocol provides a detailed, step-by-step methodology for determining the IC50 value of this compound against a specific kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Kinase of interest
-
Substrate for the kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer
-
ATP
-
DMSO
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute the compound in kinase buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the serially diluted compound or vehicle (DMSO) to the wells of the 384-well assay plate.
-
-
Kinase Reaction Mixture:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add this mixture to each well of the assay plate.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Allow the ADP-Glo™ Reagent to equilibrate to room temperature.
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion: Charting the Course for Future Research
A comprehensive understanding of the cross-reactivity profile of this compound is essential for its advancement as a research tool or potential therapeutic agent. By employing a systematic approach to kinase panel screening and leveraging comparative data from other indazole-based inhibitors, researchers can gain critical insights into its selectivity and potential biological effects. The methodologies and comparative framework presented in this guide provide a robust foundation for the rigorous evaluation of this and other novel kinase inhibitors, ultimately paving the way for the development of more effective and safer targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. assayquant.com [assayquant.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 1H-Indazole Derivatives
Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery
The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique structural and electronic properties allow it to engage in diverse biological interactions, leading to a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][4] Notable drugs such as Niraparib, an anti-cancer agent, and Benzydamine, an anti-inflammatory drug, feature the indazole core, underscoring its significance in drug design.[1][3]
The therapeutic potential of indazole derivatives has spurred the development of numerous synthetic strategies. The choice of a particular route is often a critical decision in a drug development campaign, balancing factors such as efficiency, scalability, substrate scope, regioselectivity, and cost-effectiveness. This guide provides an in-depth, comparative analysis of key synthetic methodologies for accessing 1H-indazole derivatives, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of both classical and modern synthetic routes.
I. Classical Approaches to 1H-Indazole Synthesis
While modern catalytic methods have gained prominence, classical syntheses of 1H-indazoles remain relevant, particularly for specific substitution patterns and large-scale production where cost and simplicity are paramount.
A. The Jacobsen Indazole Synthesis
The Jacobsen synthesis is a venerable method that proceeds via the intramolecular cyclization of N-nitroso derivatives of N-acyl-o-toluidines.[5] The reaction is typically initiated by nitrosation of the N-acylated o-toluidine, followed by cyclization upon heating, often in the presence of a base.
Mechanism: The key step involves an intramolecular azo coupling. The N-nitroso group acts as an electrophile, and the aromatic ring of the toluidine derivative serves as the nucleophile. An initial acyl shift is often the rate-determining step.[5]
Advantages:
-
Utilizes readily available starting materials.
-
Can be cost-effective for large-scale synthesis.
Limitations:
-
Often requires harsh reaction conditions.
-
The use of nitrous gases can pose safety concerns.[5]
-
Limited substrate scope and functional group tolerance.
Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine [5]
-
Nitrosation: N-acetyl-o-toluidine is dissolved in a mixture of acetic acid and acetic anhydride and cooled in an ice bath. A stream of nitrous gases (generated from sodium nitrite and sulfuric acid) is passed through the solution while maintaining a low temperature. The reaction is complete when a persistent black-green color is observed.
-
Cyclization and Workup: The reaction mixture is allowed to warm, leading to the decomposition of the N-nitroso intermediate and formation of the indazole ring. The cooled solution is then extracted with hydrochloric acid.
-
Isolation: The combined acidic extracts are treated with excess ammonia to precipitate the crude 1H-indazole.
-
Purification: The crude product is collected by filtration, dried, and can be further purified by vacuum distillation to yield colorless 1H-indazole.
Logical Workflow for Jacobsen Indazole Synthesis
Caption: Workflow for the Jacobsen synthesis of 1H-indazole.
II. Modern Strategies: Transition-Metal-Catalyzed C-H Activation and Annulation
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1H-indazoles are no exception. These methods offer high efficiency, broad substrate scope, and excellent regioselectivity, often under milder reaction conditions than classical approaches.[6][7]
A. Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling
A powerful strategy for the synthesis of 1H-indazoles involves the rhodium and copper co-catalyzed reaction of arylimidates with nitrosobenzenes.[1][7] This method proceeds via a C-H activation and subsequent C-N/N-N bond formation cascade.
Mechanism: The reaction is initiated by the ortho-C-H activation of the arylimidate, directed by the imidate group, to form a rhodacycle intermediate. This intermediate then undergoes reaction with the nitrosobenzene, leading to C-N bond formation. Subsequent intramolecular N-N bond formation, facilitated by the copper co-catalyst, and reductive elimination yields the 1H-indazole product.[7]
Advantages:
-
High yields and excellent functional group tolerance.[1]
-
Redox-neutral conditions.[1]
-
Access to a wide range of substituted 1H-indazoles.
Limitations:
-
Requires the use of relatively expensive transition-metal catalysts.
-
The synthesis of the arylimidate starting material is an additional step.
Experimental Protocol: Synthesis of a 1H-Indazole Derivative via Rh/Cu Catalysis [8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at 80 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
Reaction Pathway for Rh/Cu-Catalyzed Indazole Synthesis
Caption: Rhodium/Copper-catalyzed synthesis of 1H-indazoles.
B. Palladium-Catalyzed Intramolecular C-N Bond Formation
Palladium catalysis is widely employed for the construction of C-N bonds. In the context of 1H-indazole synthesis, this often involves the intramolecular cyclization of precursors such as o-haloaryl hydrazones.[3]
Mechanism: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the o-halo bond of the aryl hydrazone. Subsequent deprotonation of the hydrazone nitrogen, followed by reductive elimination, forms the C-N bond and regenerates the palladium(0) catalyst.
Advantages:
-
Good to excellent yields.
-
Tolerates a variety of functional groups.
-
Utilizes well-established palladium catalysis principles.
Limitations:
-
Requires pre-functionalized starting materials (o-haloaryl compounds).
-
Potential for catalyst poisoning by certain functional groups.
Experimental Protocol: Synthesis of a 1-Aryl-1H-indazole via Pd-Catalyzed Cyclization [1]
-
Preparation of Arylhydrazone: The arylhydrazone is prepared by the condensation of an o-haloaryl ketone or aldehyde with the corresponding arylhydrazine.
-
Cyclization: The arylhydrazone is dissolved in a suitable solvent (e.g., toluene) in a reaction vessel. A palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a base (e.g., Cs2CO3) are added.
-
Reaction: The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the 1-aryl-1H-indazole.
III. Metal-Free Approaches to 1H-Indazole Synthesis
The development of metal-free synthetic methods is a growing area of interest due to concerns about the cost, toxicity, and environmental impact of heavy metals. Several efficient metal-free routes to 1H-indazoles have been reported.
A. PIFA-Mediated Oxidative C-N Bond Formation
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) is a hypervalent iodine reagent that can mediate the oxidative cyclization of arylhydrazones to form 1H-indazoles.[1][3] This method provides a mild and efficient alternative to metal-catalyzed approaches.
Mechanism: The reaction is believed to proceed through the oxidation of the arylhydrazone by PIFA, leading to the formation of a reactive intermediate that undergoes intramolecular electrophilic amination onto the ortho-position of the aryl ring. Subsequent aromatization yields the 1H-indazole product.
Advantages:
-
Metal-free conditions.[3]
-
Mild reaction conditions and good functional group tolerance.[1]
-
Operationally simple.
Limitations:
-
Requires stoichiometric amounts of the PIFA oxidant.
-
The synthesis of the arylhydrazone precursor is necessary.
Experimental Protocol: PIFA-Mediated Synthesis of a 1H-Indazole [1]
-
Reaction Setup: To a solution of the arylhydrazone in a suitable solvent (e.g., dichloromethane), add PIFA at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 1H-indazole.
B. Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
A transition-metal-free synthesis of 1H-indazoles has been developed from readily available N-tosylhydrazones and nitroaromatic compounds.[9] This method offers a broad substrate scope and has been applied to the formal synthesis of bioactive molecules.[9]
Mechanism: This transformation is proposed to involve the in-situ generation of a diazo compound from the N-tosylhydrazone, which then undergoes a [3+2] cycloaddition with an in-situ generated benzyne from the nitroaromatic compound.
Advantages:
-
Transition-metal-free conditions.[9]
-
Wide substrate scope.[9]
-
Utilizes readily available starting materials.
Limitations:
-
The use of a strong base is typically required for the generation of the reactive intermediates.
-
Regioselectivity can be a challenge with unsymmetrically substituted arynes.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative overview of the discussed methodologies.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Synthesis | Moderate | Limited | Cost-effective, readily available starting materials. | Harsh conditions, safety concerns with nitrosating agents. |
| Rh/Cu-Catalyzed C-H Activation | Good to Excellent[1] | Broad | High efficiency, excellent functional group tolerance, redox-neutral.[1] | Requires expensive catalysts, multi-step precursor synthesis. |
| Pd-Catalyzed C-N Coupling | Good to Excellent[3] | Broad | Well-established methodology, good functional group tolerance. | Requires pre-functionalized haloarenes, potential catalyst poisoning. |
| PIFA-Mediated Oxidation | Good[1] | Broad | Metal-free, mild conditions, operationally simple.[1][3] | Stoichiometric oxidant required, precursor synthesis needed. |
| N-Tosylhydrazone/Nitroarene | Good[9] | Broad | Transition-metal-free, readily available starting materials.[9] | Requires strong base, potential regioselectivity issues. |
Conclusion and Future Outlook
The synthesis of 1H-indazole derivatives has evolved significantly, with modern transition-metal-catalyzed and metal-free methods offering substantial advantages over classical approaches in terms of efficiency, scope, and mildness of reaction conditions. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and the practical constraints of the research or development program.
Future research in this field is likely to focus on the development of even more sustainable and atom-economical synthetic routes. This includes the exploration of new catalytic systems with lower catalyst loadings, the use of greener solvents and reagents, and the development of one-pot procedures that minimize waste and purification steps. As our understanding of reaction mechanisms deepens, we can expect the rational design of novel and highly efficient syntheses of 1H-indazoles, further empowering the discovery of new therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Toxicity of Bumped Kinase Inhibitor (BKI) Analogs
Abstract
Bumped Kinase Inhibitors (BKIs) represent a promising class of therapeutics, engineered for high selectivity by targeting kinases with a modified ATP-binding pocket. This design, centered on the "gatekeeper" residue, aims to minimize off-target effects, a common source of toxicity in conventional kinase inhibitors.[1] However, subtle structural variations among BKI analogs can lead to significant differences in their toxicity profiles. This guide provides a comparative analysis of BKI analog toxicity, offering in-depth methodologies for evaluation and insights into the structural determinants of their safety. We will explore key toxicities observed preclinically, such as cardiotoxicity, bone toxicity, and neurological effects, and provide detailed protocols for their assessment.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of BKI development and select candidates with the most favorable safety profiles for clinical advancement.
The Bumped Kinase Inhibitor (BKI) Approach: Engineering Specificity
The central innovation of BKIs lies in their rational design to exploit a unique structural feature in the target kinase. Most kinases possess a "gatekeeper" residue in their ATP-binding site, which controls access to a deeper hydrophobic pocket.[4][5] Many pathogenic kinases, such as Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, have a small gatekeeper residue (e.g., glycine).[1][6] In contrast, most human kinases have larger gatekeeper residues (e.g., threonine, methionine).[6]
BKIs are designed with a bulky "bump" that can only be accommodated by kinases with a small gatekeeper residue.[7] This steric hindrance prevents the BKI from binding to the majority of human kinases, thereby bestowing a high degree of selectivity and reducing the potential for off-target-related toxicity.[1][6]
Figure 1. Mechanism of BKI selectivity.The Criticality of Toxicity Profiling for BKI Analogs
Despite their engineered selectivity, BKI analogs are not devoid of potential toxicities. Preclinical development has revealed that even minor modifications to the BKI scaffold can introduce liabilities.[1] These toxicities can arise from several factors:
-
Off-Target Kinase Inhibition: While designed for specificity, some BKIs may still interact with a subset of human kinases, particularly those with smaller gatekeeper residues like Src and Abl.[1][6]
-
Non-Kinase Off-Target Effects: Bioactive small molecules can interact with other proteins, such as ion channels. A significant concern in BKI development has been the inhibition of the hERG potassium channel, which can lead to potentially fatal cardiac arrhythmias.[1][2][8]
-
Metabolite-Induced Toxicity: The metabolic breakdown of a BKI can produce active metabolites with different target profiles and toxicities.[3]
-
On-Target Toxicity in Unintended Tissues: If the target kinase has an unknown physiological role in a host tissue, its inhibition could lead to adverse effects.
Therefore, a rigorous and comparative toxicological assessment of different BKI analogs is paramount to identify candidates with the best therapeutic window.
Comparative Toxicity Analysis of BKI Analogs
Recent research, particularly in the development of BKIs for the parasitic disease cryptosporidiosis, provides a clear example of how different analogs can exhibit distinct toxicity profiles despite targeting the same parasite kinase (CDPK1).[2][3][9]
| BKI Analog | Scaffold | Primary Target | Observed Preclinical Toxicity | Potential Mechanism | Reference |
| BKI-1294 | Pyrazolopyrimidine (PP) | CDPK1 | Cardiotoxicity | Submicromolar hERG channel inhibition. | [2] |
| BKI-1369 | Not Specified | CDPK1 | Gastrointestinal toxicity (interference with digestion and peristalsis) in mice at 300 mg/kg. | Not fully elucidated. | [1] |
| BKI-1770 | 5-aminopyrazole-4-carboxamide (AC) | CDPK1 | Bone toxicity (enlarged epiphyseal growth plate in rats and mice), neurological effects (hyperflexion of limbs in calves). | Dose-dependent, off-target effects. | [2][9][10] |
| BKI-1841 | 5-aminopyrazole-4-carboxamide (AC) | CDPK1 | Neurological effects (hyperflexion of limbs in calves). | Off-target effects. | [2][9] |
| BKI-1708 | 5-aminopyrazole-4-carboxamide (AC) | CDPK1 | No significant bone or neurological toxicity observed in mice at tested doses. | Improved selectivity and safety profile. | [2][9][11] |
Analysis: This comparison highlights a crucial aspect of BKI development. The early lead, BKI-1294, was halted due to cardiotoxicity.[2] Subsequent work on the 5-aminopyrazole-4-carboxamide scaffold aimed to mitigate this hERG liability.[2][9] However, this new class of analogs, including BKI-1770 and BKI-1841, presented new, unexpected toxicities related to bone development and neurological function.[3][9] Through continued medicinal chemistry efforts and comparative screening, BKI-1708 emerged as a more viable candidate, demonstrating efficacy without the bone or neurological side effects seen in its close analogs in mouse models.[2][9][11] This underscores the necessity of screening multiple analogs to uncouple efficacy from toxicity.
Methodologies for Assessing BKI Toxicity
A tiered approach to toxicity testing is essential for efficient BKI development. The workflow should begin with high-throughput in vitro assays to flag liabilities early, followed by more complex cellular and in vivo models for promising candidates.
Figure 2. Tiered workflow for BKI toxicity assessment.4.1. Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)
Causality: This assay provides a quantitative measure of a compound's effect on cell viability and proliferation. It's a crucial first-pass screen to identify general cytotoxicity. The use of multiple cell lines (e.g., HepG2 for liver toxicity, and a standard fibroblast line) can provide initial clues about tissue-specific effects.
Methodology:
-
Cell Plating:
-
Culture human cell lines (e.g., HepG2, CRL-8155) under standard conditions.
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x stock of each BKI analog in culture medium. Perform a serial dilution series (e.g., 100 µM down to 1 nM).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Carefully remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition:
-
Prepare MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
4.2. Protocol: Off-Target Kinase Profiling
Causality: This is a critical step to empirically validate the selectivity of the BKI. Profiling against a broad panel of human kinases can identify unexpected off-targets that could mediate toxicity. This is especially important for kinases known to be involved in vital physiological processes (e.g., cardiovascular function, cell cycle).
Methodology:
This is typically performed as a service by specialized contract research organizations (CROs). The general principle involves an in vitro kinase assay.
-
Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[12][13]
-
Kinase Panel Selection: Select a panel that includes kinases with small gatekeeper residues (e.g., Src, Abl), kinases implicated in common toxicities (e.g., VEGFR2 for cardiovascular effects), and a broad representation of the human kinome.
-
Experimental Setup:
-
Each kinase in the panel is assayed in a separate reaction.
-
The BKI analog is typically tested at a fixed concentration (e.g., 1 µM or 10 µM).
-
Reactions contain the purified kinase, a suitable substrate, and ATP.
-
A control reaction without the inhibitor is run to determine 100% kinase activity.
-
-
Data Reporting: Results are reported as the percent inhibition of each kinase at the tested concentration. Significant "hits" (e.g., >50% inhibition) should be followed up with full IC₅₀ determinations.
4.3. In Vivo Toxicity Assessment
Causality: In vivo studies are indispensable as they can reveal complex, systemic toxicities that are not predictable from in vitro assays.[14][15] As seen with BKI-1770, effects like bone growth plate abnormalities or subtle neurological changes require a whole-organism context.[9][10][16]
Methodology (Conceptual Outline):
-
Model Selection: Mice are often used for initial screening due to cost and availability.[2][9] Rats or larger animal models (like calves for cryptosporidiosis) may be used for more definitive toxicology studies.[2][16]
-
Dose-Range Finding/MTD Study:
-
Administer single, escalating doses of the BKI analog to small groups of animals.
-
Observe for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for up to 14 days.
-
The highest dose that does not cause severe morbidity is identified as the Maximum Tolerated Dose (MTD).
-
-
Repeated-Dose Study (e.g., 7-14 days):
-
Administer the BKI analog daily (or on the intended clinical schedule) at multiple dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) to groups of animals.
-
Include a vehicle control group.
-
Monitor clinical signs daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination. Pay special attention to tissues identified as potential targets from in vitro data or analog studies (e.g., heart, long bones, brain, GI tract).[1][14]
-
Discussion and Future Perspectives
The development of Bumped Kinase Inhibitors is a testament to the power of rational drug design. By targeting specific topological features of the ATP-binding pocket, it is possible to create highly selective molecules. However, the journey of BKI analogs for cryptosporidiosis illustrates that selectivity against the intended target does not guarantee a lack of toxicity.[1][2]
The key takeaways for researchers are:
-
Toxicity is Analog-Specific: Small chemical modifications can dramatically alter the safety profile of a BKI. Therefore, synthesizing and screening a diverse set of analogs is crucial.
-
Early and Broad Profiling is Essential: Implementing high-throughput screens for liabilities like hERG inhibition and general cytotoxicity early in the discovery pipeline can save significant time and resources.[1]
-
Expect the Unexpected: In vivo studies may reveal unforeseen toxicities. A robust preclinical safety plan should include careful clinical observation and broad histopathological analysis.[9][10]
Future efforts in this field will likely focus on computational modeling to better predict off-target effects and toxicity liabilities in silico before synthesis. As our understanding of the human kinome and its role in physiology deepens, we can more effectively design BKIs that are not only potent against their pathogenic targets but also possess a wide margin of safety for the host.
References
- 1. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 6. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcium-dependent protein kinase 1 from Toxoplasma gondii as target for structure-based drug design | Parasitology | Cambridge Core [cambridge.org]
- 9. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis [arizona.aws.openrepository.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of Indazole-Based Compounds
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties make it an exceptional building block for designing potent inhibitors of various protein classes, most notably protein kinases.[3][4] Several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, feature an indazole core and are critical components in cancer therapy.[5][6]
However, the therapeutic success of any kinase inhibitor does not hinge on potency alone. The human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site—the primary target for most inhibitors.[7] This conservation presents a formidable challenge: achieving selectivity. An indiscriminate inhibitor may bind to numerous off-target kinases, leading to a cascade of unintended biological effects and contributing to clinical toxicity.[8] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a characterization step; it is a cornerstone of rational drug design and a prerequisite for advancing a candidate toward clinical development.[9]
This guide provides a comprehensive framework for assessing the selectivity of indazole-based compounds, moving from high-throughput biochemical screens to nuanced cellular validation. We will dissect the causality behind experimental choices, provide detailed protocols for key assays, and emphasize an integrated data analysis strategy to build a robust and reliable selectivity profile.
The Selectivity Assessment Funnel: An Integrated Multi-Tiered Approach
Evaluating selectivity is best conceptualized as a funnel, where compounds are progressively subjected to more complex and physiologically relevant assays. This tiered approach ensures that resources are focused on the most promising candidates while systematically weeding out non-selective molecules.
Caption: The Selectivity Assessment Funnel workflow.
Tier 1: High-Throughput Biochemical Profiling
The initial evaluation of selectivity begins with in vitro biochemical assays. These assays utilize purified, recombinant kinases to measure the direct inhibitory effect of a compound on enzymatic activity. The primary goal is to cast a wide net and identify all potential on- and off-targets across the kinome.
Causality Behind Experimental Choices:
-
Why a Large Panel? Screening against a broad panel (ideally >100 kinases) is crucial to uncover unexpected off-target activities that would be missed in a small, focused panel.[10] This provides a global view of the compound's selectivity.
-
Why ATP at Km? For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. By setting the ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase, the resulting IC50 value more closely approximates the inhibitor's intrinsic binding affinity (Ki).[10][11] This standardization allows for more meaningful comparisons of potency across different kinases.
Common Biochemical Assay Formats:
-
Radiometric Assays: The historical gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[10] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.
-
Fluorescence-Based Assays: These include formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which are amenable to high-throughput screening.[12]
-
Luminescence-Based Assays: Technologies like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13] They are highly sensitive, non-radioactive, and have a broad dynamic range, making them a popular choice for modern screening.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a typical workflow for determining the IC50 of an indazole compound against a panel of kinases in a 384-well format.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole test compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: Add 2.5 µL of the appropriate kinase buffer to all wells. Transfer 2.5 nL of the serially diluted compound from the DMSO plate to the assay plate. Include "no-enzyme" (negative) and "DMSO-only" (positive) controls.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (at 2x the final concentration) to all wells except the "no-enzyme" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate the compound and enzyme for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (both at 2x their final Km concentrations).
-
Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[13]
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Normalize the data using the "no-enzyme" (100% inhibition) and "DMSO-only" (0% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Selectivity of Indazole Derivatives
Summarizing screening data in a table allows for rapid comparison of selectivity profiles. Modifications to the indazole scaffold, particularly at the 6-position, can dramatically alter kinase selectivity.[14]
| Compound ID | 6-Position Substituent | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Selectivity Fold (Off-Target/Primary) | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [14] |
| Compound 8 | -F | JNK3 | 5 | p38α | >1000 | >200x | [14] |
| Axitinib | -SCH₃ (via linker) | VEGFR-2 | 0.2 | c-Kit | 1.6 | 8x | [5] |
| Pazopanib | -SO₂NHCH₃ | VEGFR-2 | 30 | c-Kit | 74 | ~2.5x | [5] |
Note: Data is compiled for comparative purposes. Assay conditions can influence absolute IC50 values.
Tier 2: Biophysical Validation of Direct Target Engagement
While biochemical assays measure the functional consequence of inhibition, they do not directly prove physical binding. Biophysical methods are essential to confirm that the compound engages its intended target directly and to determine its binding affinity (Kd) and kinetics (kon/koff rates).
Key Techniques:
-
Surface Plasmon Resonance (SPR): Immobilizes the kinase on a sensor chip and flows the compound over it. Changes in the refractive index at the surface are measured in real-time, providing kinetic data on binding and dissociation.[15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the kinase and the compound in solution, providing a complete thermodynamic profile of the interaction.[15]
-
Thermal Shift Assays (TSA): A higher-throughput method that measures the change in a protein's melting temperature upon ligand binding. A selective inhibitor will stabilize its target protein, resulting in a higher melting temperature.[10]
Tier 3: Proving the Hypothesis in a Cellular Context
A compound that is potent and selective in a test tube is not guaranteed to be effective in a living cell. Cell-based assays are the critical next step to bridge the gap between biochemistry and biology.
Causality Behind Experimental Choices:
-
Why does in vitro selectivity not always translate? Several factors can cause discrepancies between biochemical and cellular data:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.
-
Intracellular ATP: Cellular ATP concentrations (1-5 mM) are much higher than those used in biochemical assays, creating a highly competitive environment for ATP-competitive inhibitors.[11]
-
Target Abundance & Pathway Sensitivity: The relative abundance of different kinases and the cell's reliance on specific signaling pathways can amplify or diminish the effect of inhibiting a particular target.[10]
-
Cellular Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended target in the complex cellular milieu.
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds the kinase is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that enters the cell and engages the target will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[16]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the indazole test compound. Add the compounds to the cells.
-
Tracer Addition: Immediately after adding the compound, add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the system to reach binding equilibrium.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the cellular EC50 value.
Functional Cellular Assays
The ultimate proof of selective target engagement is demonstrating a specific downstream biological effect. This involves measuring the phosphorylation status of a known substrate of the target kinase.
Caption: Simplified VEGFR-2 signaling pathway.
-
Western Blotting: A classic technique to assess target inhibition. Cells are treated with the indazole compound, lysed, and the proteins are separated by gel electrophoresis. Antibodies specific to the phosphorylated form of a downstream substrate (e.g., p-Akt, p-ERK) are used to visualize the effect of inhibition. A selective inhibitor should reduce phosphorylation of the target's direct substrates without affecting substrates of unrelated pathways.
Conclusion: Synthesizing Data for a Confident Assessment
Assessing the selectivity of indazole-based compounds is a systematic process that requires the integration of data from multiple experimental platforms. A potent IC50 from a biochemical screen is only the starting point. This result must be validated by confirming direct physical binding through biophysical methods and, most importantly, by demonstrating on-target activity in a cellular environment. Discrepancies between biochemical and cellular data are not failures, but rather opportunities to understand the compound's properties, such as cell permeability or susceptibility to efflux pumps. By employing the multi-tiered approach outlined in this guide, researchers can build a comprehensive and reliable selectivity profile, enabling confident decision-making in the advancement of novel, targeted therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Ensuring Reproducibility of Findings with 5-Ethoxy-1H-indazole and its Analogs as Kinase Inhibitors
In the landscape of preclinical drug discovery, the challenge of reproducibility is a formidable barrier, contributing to what is often termed the "valley of death" where promising compounds fail to translate into clinical success.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a framework for ensuring the reproducibility of findings related to small molecule kinase inhibitors, with a specific focus on the indazole scaffold, exemplified by derivatives of 5-Ethoxy-1H-indazole.
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] This guide will use the potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, (R)-3-(5'-(4-methylpiperazin-1-yl)-1'H-[2,2'-biindol]-5-yl)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (hereafter referred to as Indazole-FGFRi ), as a case study to explore the critical aspects of synthetic and biological reproducibility. This compound, a derivative of this compound, has demonstrated nanomolar potency against FGFR1-4.[3]
We will dissect the critical parameters for ensuring that the synthesis of such a molecule is robust and that its biological activity can be consistently and accurately measured. Furthermore, we will compare this indazole-based inhibitor with other clinically relevant FGFR inhibitors that possess distinct chemical scaffolds, providing a broader context for evaluating its performance and potential.
The Reproducibility Crisis: A Multi-billion Dollar Problem
The inability to reproduce published preclinical research is a significant economic and scientific burden. Estimates suggest that over 50% of published preclinical life-science research may be irreproducible, costing the United States alone an estimated $28 billion annually. This lack of reproducibility not only wastes resources but also erodes confidence in published findings and delays the development of new medicines. The causes are multifaceted, stemming from a lack of validation of key reagents, poor study design, and inadequate reporting of experimental details.
Part 1: Ensuring Synthetic Reproducibility
The journey to reproducible biological data begins with a reproducible synthesis of the molecule of interest. The chemical identity, purity, and stereochemistry of a small molecule are paramount to the validity of any subsequent biological findings.
Synthesis of the Indazole-FGFRi Core Scaffold
The synthesis of complex indazole derivatives like our case study compound, Indazole-FGFRi, is a multi-step process. While the specific, detailed protocol from the original publication by Duan et al. provides the primary blueprint, understanding the general principles of indazole synthesis is crucial for troubleshooting and ensuring reproducibility. A common strategy involves the construction of the indazole ring followed by functionalization.
A representative synthetic approach to a key intermediate, a substituted 5-hydroxy-1H-indazole, can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of a 5-hydroxy-1H-indazole intermediate.
Detailed Protocol: Synthesis of a 5-Hydroxy-1H-indazole Intermediate (Illustrative)
-
Diazotization: A solution of the appropriately substituted aniline in a suitable acidic medium (e.g., aqueous HCl) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.
-
Cyclization: The resulting diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. This can involve heating or the use of a catalyst, depending on the specific substrate.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the 5-hydroxy-1H-indazole intermediate.
Causality in Synthesis: The choice of starting materials and reaction conditions is critical. For instance, the position of substituents on the starting aniline will dictate the final substitution pattern on the indazole ring. The temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.
Characterization and Purity Assessment: A Self-Validating System
Once synthesized, the identity and purity of the compound must be unequivocally established. This is not merely a quality control step but a fundamental aspect of ensuring the reproducibility of the biological data.
Table 1: Analytical Techniques for Small Molecule Characterization
| Technique | Purpose | Expected Outcome for Indazole-FGFRi |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | A complex spectrum with characteristic signals for the indazole, benzimidazole, pyridine, and piperazine moieties. Specific chemical shifts and coupling constants should be consistent with the assigned structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A high-resolution mass spectrum (HRMS) showing the [M+H]⁺ ion with a mass-to-charge ratio that corresponds to the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak with a purity of >95%, ideally >98%, under different gradient conditions and detection wavelengths. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C-O, and aromatic C-H bonds. |
| Chiral Chromatography | Separation and quantification of enantiomers. | For chiral molecules like Indazole-FGFRi, this is essential to ensure enantiomeric purity, as different enantiomers can have vastly different biological activities. |
Authoritative Grounding: The Royal Society of Chemistry provides comprehensive guidelines on the reporting of experimental data, including the necessary characterization data for new compounds. Adherence to these standards is a hallmark of rigorous and reproducible research.
Example of ¹H NMR Data for an Indazole Derivative:
For a related 6-substituted-1H-indazole-3-amine derivative, the following characteristic ¹H NMR signals in DMSO-d₆ were reported: a broad singlet for the indazole N-H around 12.9 ppm, a broad singlet for the amine N-H around 10.6 ppm, and a series of multiplets in the aromatic region between 7.0 and 8.5 ppm.[4][5][6] The specific shifts and coupling patterns are a unique fingerprint of the molecule.
Part 2: Reproducibility in Biological Evaluation
With a well-characterized compound in hand, the focus shifts to the biological assays used to determine its activity. The choice of assay, its execution, and the data analysis are all potential sources of variability.
In Vitro Kinase Inhibition Assays
The primary biological finding for Indazole-FGFRi is its potent inhibition of FGFR kinases. Reproducing these findings requires a robust and well-validated kinase assay. Several platforms are available, each with its own advantages and potential pitfalls.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Table 2: Comparison of Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Considerations |
| ADP-Glo™ | Luminescence-based detection of ADP produced in the kinase reaction.[7][8][9] | High sensitivity, broad dynamic range, resistant to compound interference. | Requires a luminometer. |
| LanthaScreen® Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on inhibitor displacement of a fluorescent tracer.[1][10][11][12] | Direct measurement of inhibitor binding, can be used with non-activated kinases. | Requires a TR-FRET capable plate reader. |
| HTRF® Kinase Assay | Homogeneous Time-Resolved Fluorescence (HTRF) detection of a phosphorylated substrate using a specific antibody.[13][14][15] | Homogeneous format, robust and suitable for high-throughput screening. | Requires specific antibodies for the phosphorylated substrate. |
Detailed Protocol: ADP-Glo™ Kinase Assay for FGFR1 (Illustrative)
-
Kinase Reaction: In a 384-well plate, combine FGFR1 kinase, a suitable peptide substrate (e.g., Poly(E-Y)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[16] Add serial dilutions of Indazole-FGFRi or control compound.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality in Biological Assays: The concentration of ATP relative to its Km is a critical parameter. Assays performed at high ATP concentrations may underestimate the potency of ATP-competitive inhibitors. The choice of substrate and the linearity of the kinase reaction over the incubation time must also be validated to ensure accurate results.
Part 3: Comparison with Alternative FGFR Inhibitors
To provide a comprehensive evaluation of Indazole-FGFRi, it is essential to compare its performance against other well-characterized FGFR inhibitors with different chemical scaffolds.
Table 3: Comparison of Indazole-FGFRi with Alternative FGFR Inhibitors
| Compound | Chemical Scaffold | Target Profile | Reported Potency (IC₅₀) |
| Indazole-FGFRi | Indazole | Pan-FGFR | FGFR1: 0.9 nM, FGFR2: 2.0 nM, FGFR3: 2.0 nM, FGFR4: 6.1 nM[3] |
| Ponatinib | Imidazo[1,2-b]pyridazine | Multi-targeted (including FGFR, BCR-ABL, VEGFR) | FGFR1: 2.2 nM, FGFR2: 2.0 nM, FGFR3: 18 nM, FGFR4: 8.0 nM[17][18][19][20][21] |
| Infigratinib (BGJ398) | Phenylurea | Selective FGFR1-3 | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1.0 nM[22][23][24][25][26] |
| Erdafitinib | Quinoxaline | Pan-FGFR | FGFR1: 1.2 nM, FGFR2: 2.5 nM, FGFR3: 3.0 nM, FGFR4: 5.7 nM[1][18][19][23][27][28] |
Structural Comparison of FGFR Inhibitor Scaffolds
Caption: Diverse chemical scaffolds of clinically relevant FGFR inhibitors.
The choice of an appropriate comparator is context-dependent. If the goal is to develop a highly selective FGFR inhibitor, a comparison with a multi-targeted inhibitor like Ponatinib would highlight the selectivity advantages of Indazole-FGFRi. Conversely, a comparison with other selective FGFR inhibitors like Infigratinib or Erdafitinib would be more relevant for assessing relative potency and potential for off-target effects within the FGFR family.
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of findings with small molecules like this compound derivatives is a multifaceted endeavor that requires a commitment to rigor at every stage of the research process. From a well-documented and characterized synthesis to the use of validated biological assays and appropriate comparators, each step is critical for building a foundation of trustworthy and translatable preclinical data. By embracing these principles, the scientific community can enhance the robustness of drug discovery and increase the likelihood of translating promising laboratory findings into effective therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. LanthaScreenEu激酶结合实验 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. promega.com [promega.com]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Erdafitinib - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Facebook [cancer.gov]
- 21. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Infigratinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Facebook [cancer.gov]
The Therapeutic Versatility of the Indazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have allowed for the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of indazole derivatives across three key areas: oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their quest for novel therapeutics.
I. Indazole Derivatives in Oncology: Targeting the Kinome
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, leading to the development of several FDA-approved drugs.
A significant focus in the development of indazole-based anticancer agents has been the inhibition of receptor tyrosine kinases (RTKs) such as the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, survival, and angiogenesis.[1] Additionally, serine/threonine kinases like Aurora kinases and Pim kinases, which play crucial roles in cell cycle regulation, are also key targets.[1]
Comparative Efficacy of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected indazole derivatives against key oncogenic kinases, highlighting the impact of different substitutions on potency and selectivity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference(s) |
| Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | Endothelial Cells | - | [1] |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 10/30/47, 84/71, 74 | HUVEC | - | [1] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7/0.1/0.1, 0.2, 1.6 | Various | - | [1] |
| Compound 9u | FGFR1 | 3.3 | KG-1 | 468.2 | [2] |
| Compound 19 | FGFR1/2/3 | 460/140/2200 | - | - | [3] |
| Compound 54a | Aurora A | 32 | SMMC-7721 | 83 | [4] |
| Compound 55a | Aurora A | 519 | HCT116 | 1430 | [4] |
Causality Behind Experimental Choices: The selection of kinases for screening is driven by their known roles in specific cancer types. For instance, FGFRs are frequently dysregulated in urothelial carcinoma and lung adenocarcinoma.[1] The use of both biochemical (enzymatic) and cell-based assays is crucial. Biochemical assays determine direct target engagement and potency (IC50), while cell-based assays provide insights into a compound's ability to penetrate cells and inhibit the target in a more biologically relevant context.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., FGFR1, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Indazole derivative (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the indazole derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the serially diluted indazole derivative or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µl of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Signaling Pathway Visualization
Caption: Inhibition of oncogenic signaling pathways by indazole derivatives.
II. Indazole Derivatives in Inflammation: Quelling the Fire
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Indazole derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production, and free radical scavenging.[6][7]
Comparative Anti-inflammatory Activity of Indazole Derivatives
The following table presents a comparison of the in vivo and in vitro anti-inflammatory effects of indazole and two of its derivatives.
| Compound | In Vivo: % Inhibition of Paw Edema (100 mg/kg) | In Vitro: IC50 (µM) - TNF-α Inhibition | In Vitro: IC50 (µM) - IL-1β Inhibition | In Vitro: Free Radical Scavenging (DPPH) | Reference(s) |
| Indazole | 61.03% | 220.11 | >250 | Moderate | [4][6] |
| 5-Aminoindazole | 83.09% | 230.19 | >250 | Moderate | [4][6] |
| 6-Nitroindazole | 79.20% | >250 | 100.75 | High | [4][6] |
| Diclofenac (control) | 84.50% | - | - | - | [4] |
| Dexamethasone (control) | - | 31.67 | 102.23 | - | [4][6] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and robust method for evaluating acute inflammation in vivo.[8][9] Carrageenan injection triggers a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. In vitro assays targeting key pro-inflammatory cytokines like TNF-α and IL-1β provide mechanistic insights into how the compounds exert their anti-inflammatory effects. The DPPH assay is a standard method to assess the antioxidant and free-radical scavenging capacity of a compound, which is often linked to its anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Indazole derivative (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Diclofenac)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[10]
-
-
Inflammatory Cascade Visualization
Caption: Mechanisms of anti-inflammatory action of indazole derivatives.
III. Indazole Derivatives in Neurodegenerative Diseases: A Protective Shield
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The therapeutic potential of indazole derivatives in this area is being explored through the targeting of key enzymes like monoamine oxidases (MAOs) and glycogen synthase kinase 3β (GSK-3β). Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease, while GSK-3β inhibition is linked to a reduction in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[11]
Comparative Efficacy of Indazole-Based Neuroprotective Agents
The following table compares the inhibitory potency of different indazole derivatives against MAO-B and GSK-3β.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs. MAO-A | hERG IC50 (µM) | Reference(s) |
| PSB-1491 | MAO-B | 0.386 | >25,000-fold | Not Reported | [1] |
| PSB-1434 | MAO-B | 1.59 | >6,000-fold | Not Reported | [1] |
| Compound 58 | MAO-B | 0.612 | >16,000-fold | Not Reported | [1] |
| Compound 44d | GSK-3β | 4 | Not Applicable | >100 | [4] |
| Compound 14 | GSK-3β | 4 | Not Applicable | >100 | [12] |
| Compound 1 | GSK-3β | - | Not Applicable | 0.86 | [12] |
Causality Behind Experimental Choices: The selection of MAO-B and GSK-3β as targets is based on their well-established roles in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively. High selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[1] The hERG assay is a critical in vitro study to assess the risk of a compound causing cardiac arrhythmias, a common reason for drug candidate failure. A high hERG IC50 value is desirable.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Indazole derivative (test inhibitor)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, Amplex® Red, and HRP in the MAO Assay Buffer.
-
Compound Plating: Add serially diluted indazole derivatives, vehicle (DMSO), and positive controls to the wells of the 96-well plate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate, Amplex® Red, and HRP to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~580-590 nm) every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neuroprotective Pathway Visualization
Caption: Targeting MAO-B and GSK-3β with indazole derivatives for neuroprotection.
Conclusion
The indazole scaffold is a testament to the power of privileged structures in drug discovery. Its versatility allows for the fine-tuning of derivatives to potently and selectively inhibit a wide range of therapeutic targets. From combating cancer by inhibiting key kinases to mitigating inflammation and offering a beacon of hope for neurodegenerative diseases, indazole-based compounds continue to be a rich source of clinical candidates. The comparative data and detailed protocols provided in this guide aim to facilitate the research and development of the next generation of indazole-based therapeutics.
References
- 1. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. promega.com [promega.com]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evotec.com [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Ethoxy-1H-indazole for Laboratory Professionals
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic compounds like 5-Ethoxy-1H-indazole are integral to various research and development endeavors, from medicinal chemistry to material science.[1] While its applications are significant, the responsible management and disposal of this compound are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. This proactive approach ensures that all subsequent handling and disposal steps are conducted with the utmost care.
A. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal:
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]
-
Lab Coat: A fully buttoned lab coat provides a critical barrier to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[2]
B. Hazard Classification and Waste Segregation: The Foundation of Safe Disposal
Proper waste segregation is a cornerstone of laboratory safety, preventing dangerous chemical reactions and ensuring that waste is managed in accordance with regulatory requirements.[5]
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous chemical waste.[2]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[4][6] Keep organic and inorganic wastes separate.[7]
| Waste Type | Segregation Guideline | Rationale |
| Solid this compound | Collect in a designated, compatible solid waste container. | Prevents contamination of other waste streams and ensures proper final disposal. |
| Solutions containing this compound | Collect in a designated, compatible liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines. | Prevents potentially hazardous reactions and facilitates proper waste treatment. |
| Contaminated Labware (glass, plastic) | Place in a designated container for contaminated sharps or solid waste. | Protects support staff from accidental exposure and ensures proper decontamination or disposal. |
| Contaminated PPE | Dispose of in a designated solid waste container. | Prevents cross-contamination of common areas and personal clothing. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Select a primary waste container that is in good condition, leak-proof, and chemically compatible with indazole compounds.[7][8][9] Often, the original manufacturer's container is a suitable choice.[8] For liquid waste, ensure the container has a secure, tight-fitting cap.[7][9]
-
Accurate and Clear Labeling: As soon as the first particle of waste is added, affix a "HAZARDOUS WASTE" label to the container.[9] The label must clearly state the full chemical name: "this compound".[2][5] Include the date of initial waste accumulation.[5]
Step 2: Waste Accumulation
-
Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[2][9] This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential spills or leaks.[2]
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[2][9] This minimizes the release of any potential vapors and prevents spills.
Step 3: Managing Empty Containers
-
Non-Acutely Hazardous Waste Containers: For containers that held this compound (which is not typically classified as an acute hazardous waste), they can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[8]
-
Deface Labels: Before disposing of the empty container, completely deface or remove all chemical and hazard labels to prevent any misunderstanding.[8]
-
Remove Cap: Remove the cap from the empty container before placing it in the regular trash.[8]
Step 4: Arranging for Final Disposal
-
Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on hazardous waste disposal.[2] They will provide specific guidance and arrange for the collection of your full waste containers.
-
Professional Waste Management Services: Laboratories should utilize professional hazardous waste disposal services.[5] These services are knowledgeable about local, state, and federal regulations and employ environmentally sound disposal methods such as incineration at specialized facilities.[5][10]
III. Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate and isolate the spill area.
-
For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material using an appropriate absorbent.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.[8]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical personnel.[4]
-
IV. Regulatory Framework
The disposal of chemical waste is governed by a framework of regulations designed to protect human health and the environment. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the criteria for identifying and managing hazardous waste.[11] While this compound is not specifically listed, it may be classified as hazardous based on its characteristics.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of workers who handle hazardous substances.[12][13][14] This includes requirements for training, PPE, and emergency response plans.[15][16]
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research environments. Always prioritize consulting your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. actenviro.com [actenviro.com]
- 11. epa.gov [epa.gov]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. One moment, please... [cdms.com]
- 16. cleanmanagement.com [cleanmanagement.com]
Mastering the Safe Handling of 5-Ethoxy-1H-indazole: A Guide to Personal Protective Equipment and Disposal
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 5-Ethoxy-1H-indazole, a compound with significant potential in medicinal chemistry and material science, demands a meticulous approach to handling to ensure both personal safety and experimental validity.[1] This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, moving beyond mere compliance to foster a culture of comprehensive safety.
Understanding the Hazard Landscape
This compound is classified with the following hazard statements:
These classifications necessitate a multi-faceted PPE strategy to create a robust barrier against potential exposure through dermal contact, ocular splashes, and inhalation of airborne particles.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process predicated on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound in various laboratory contexts.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions in a fume hood | Nitrile gloves, safety glasses with side shields, laboratory coat. | Provides a primary barrier against accidental skin and eye contact with the solid compound or solutions. The use of a fume hood mitigates the risk of inhalation. |
| Handling outside of a fume hood (e.g., transport) | Nitrile gloves, safety glasses with side shields, laboratory coat, and a NIOSH-approved respirator.[6] | In the absence of localized exhaust ventilation, respiratory protection is crucial to prevent the inhalation of fine particles. |
| Risk of splashing (e.g., large volume transfers) | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a fluid-resistant laboratory coat. | Enhanced protection is necessary to shield against larger volumes of potentially irritating solutions. A face shield offers broader protection for the entire face. |
| Cleaning spills | Chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, face shield, fluid-resistant laboratory coat, and a NIOSH-approved respirator.[6] | Spill cleanup presents a heightened risk of exposure to a concentrated source of the chemical, necessitating the highest level of protection. |
The Workflow of Protection: A Step-by-Step Protocol
Adherence to a systematic workflow for donning, utilizing, and doffing PPE is paramount to its efficacy. This protocol is designed to be a self-validating system, minimizing the potential for cross-contamination.
I. Preparation and Donning Sequence
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water. This foundational step removes any pre-existing contaminants.
-
Gown/Laboratory Coat: Don a clean, fluid-resistant laboratory coat, ensuring it is fully buttoned. This garment protects your personal clothing and skin from contamination.[6]
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles.[6] If a significant splash risk exists, add a face shield over the primary eye protection.
-
Gloves: Don chemical-resistant nitrile gloves, ensuring they overlap the cuffs of the laboratory coat.[6][7] Inspect gloves for any visible defects before use.
II. In-Use Best Practices
-
Maintain Glove Integrity: Regularly inspect gloves for any signs of degradation or puncture. If a breach is suspected, move away from the immediate work area, follow the doffing procedure, and don a new pair of gloves.
-
Avoid Cross-Contamination: Be mindful of surfaces you touch with gloved hands. Avoid touching personal items such as phones, door handles, or laboratory notebooks.
-
Immediate Decontamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water and seek medical advice.[8] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[3][8]
III. Doffing Sequence and Decontamination
The removal of PPE is a critical control point for preventing exposure. The sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the external, contaminated surface with bare hands.
-
Gown/Laboratory Coat: Unbutton the laboratory coat and roll it outwards, containing the contaminated exterior.
-
Face and Eye Protection: Remove the face shield (if used) and then the safety glasses or goggles.
-
Respirator (if used): Remove the respirator without touching the front of the device.
-
Hand Hygiene: Conclude by washing hands thoroughly with soap and water.
Visualizing the PPE Workflow
To further clarify the logical progression of PPE usage, the following diagram illustrates the key decision points and procedural flow.
Caption: A logical workflow for the selection, donning, and doffing of PPE.
Disposal Plan: Ensuring a Safe Final Step
The lifecycle of safety does not end with the completion of an experimental procedure. The proper disposal of this compound and all contaminated materials is a critical component of a comprehensive safety plan.
I. Waste Segregation
-
Solid Waste: All solid waste, including residual this compound powder, contaminated gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.[9] This waste should be segregated from non-hazardous laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
II. Containerization and Labeling
-
Use Designated Containers: All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and leak-proof.[9]
-
Proper Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] The date of accumulation should also be included.
III. Storage and Disposal
-
Designated Storage Area: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a robust and responsible research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 518990-35-7 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
